molecular formula C6H11Br2NO B2578104 2,5-Dibromo-N-methylpentanamide CAS No. 614754-05-1

2,5-Dibromo-N-methylpentanamide

Cat. No.: B2578104
CAS No.: 614754-05-1
M. Wt: 272.968
InChI Key: HPBOZZBEWRDXEC-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methylpentanamide is a useful research compound. Its molecular formula is C6H11Br2NO and its molecular weight is 272.968. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-N-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-N-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-N-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBOZZBEWRDXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 2,5-Dibromo-N-methylpentanamide

Executive Summary & Molecular Identity

2,5-Dibromo-N-methylpentanamide (CAS: 614754-05-1) is a specialized bifunctional electrophile used primarily as a scaffold in the synthesis of nitrogen-containing heterocycles, specifically functionalized piperidines and pyrrolidines.[1] Its structure features a five-carbon amide backbone with bromine substituents at the


 (C2) and 

(C5) positions, rendering it highly reactive toward nucleophilic substitution and intramolecular cyclization.

This guide details the physicochemical profile, synthetic pathways, and mechanistic utility of this compound for researchers in medicinal chemistry.

Table 1: Physicochemical Profile[1][2]
PropertyData
IUPAC Name 2,5-Dibromo-N-methylpentanamide
CAS Number 614754-05-1
Molecular Formula

Molecular Weight 272.97 g/mol
Physical State Solid (typically off-white to pale yellow)
Density (Predicted)

Boiling Point (Predicted)

at 760 mmHg
Chirality One chiral center at C2 (exists as (

) and (

) enantiomers)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water

Structural Analysis & Reactivity Profile

The molecule's utility stems from its three distinct reactive centers. Understanding the electronic environment of these sites is crucial for designing experimental protocols.

  • C2 Position (

    
    -Bromo):  The bromine at C2 is activated by the adjacent carbonyl group. It is highly susceptible to 
    
    
    
    displacement by soft nucleophiles (e.g., thiols, azides) but is sterically more hindered than C5.
  • C5 Position (

    
    -Bromo):  This is a primary alkyl bromide. It is less electron-deficient than C2 but sterically accessible. It serves as the primary site for intramolecular cyclization (ring closure).
    
  • Amide Nitrogen: The N-methyl group increases the electron density on the nitrogen compared to a primary amide, making it a viable nucleophile upon deprotonation (using bases like NaH or KHMDS) to trigger cyclization.

Synthetic Methodology

While various routes exist, the most robust protocol for synthesizing


-dihaloamides involves the ring-opening bromination of lactones. This method avoids the selectivity issues associated with direct bromination of linear carboxylic acids.
Protocol: Ring-Opening Bromination & Amidation

Reaction Overview:

  • Activation:

    
    -Valerolactone is treated with Phosphorus Tribromide (
    
    
    
    ) and Bromine (
    
    
    ) to effect ring opening and
    
    
    -bromination simultaneously, yielding 2,5-dibromopentanoyl bromide.
  • Amidation: The acid bromide intermediate is quenched with methylamine (

    
    ) under controlled conditions to prevent premature cyclization.
    

Step-by-Step Procedure:

  • Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and dropping funnel, charge

    
    -valerolactone (1.0 eq) and catalytic red phosphorus (0.1 eq).
    
  • Bromination (The Hell-Volhard-Zelinsky Variant):

    • Cool the system to 0°C.

    • Add

      
       (2.2 eq) dropwise. Caution: Exothermic.
      
    • Heat to 80°C for 4 hours. The internal lactone bond cleaves, and the

      
      -position is brominated.
      
    • Intermediate: 2,5-dibromopentanoyl bromide.

  • Amidation (Schotten-Baumann Conditions):

    • Cool the reaction mixture to -10°C. Dilute with anhydrous Dichloromethane (DCM).

    • Add a solution of Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (1.2 eq) dropwise.

    • Critical Control Point: Maintain temperature below 0°C. Higher temperatures favor the displacement of the bromine by the amine, leading to polymerization.

  • Workup:

    • Quench with cold saturated

      
      .
      
    • Extract with DCM (

      
      ). Wash organics with 1M HCl (to remove unreacted amine) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica, 20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Lactone δ-Valerolactone Inter Intermediate: 2,5-Dibromopentanoyl Bromide Lactone->Inter Ring Opening & α-Bromination Product 2,5-Dibromo-N- methylpentanamide Inter->Product Nucleophilic Acyl Substitution Reagents1 Br2 / PBr3 80°C Reagents1->Lactone Amine MeNH2 / Et3N -10°C (DCM) Amine->Inter

Figure 1: Synthetic route transforming δ-valerolactone into the target dihaloamide via an acid bromide intermediate.

Applications: Cyclization to Heterocycles

The primary value of 2,5-dibromo-N-methylpentanamide lies in its ability to form 3-bromo-1-methylpiperidin-2-one . This lactam is a versatile intermediate for pharmaceutical synthesis (e.g., neurokinin receptor antagonists).

Mechanism: Base-Mediated Cyclization

Upon treatment with a strong base (e.g., NaH in THF), the amide nitrogen is deprotonated. The resulting anion attacks the


-carbon (C5), displacing the bromide in an intramolecular 

reaction.
  • Regioselectivity: The formation of the 6-membered ring (piperidone) is kinetically favored over intermolecular reactions under high-dilution conditions.

  • Stereochemistry: The chiral center at C2 is preserved during this cyclization, allowing for the synthesis of enantiopure lactams if the starting material was chiral.

Visualization: Cyclization Pathway

Cyclization Start 2,5-Dibromo-N-methylpentanamide Transition Transition State: Amide Enolate attacks C5-Br Start->Transition Deprotonation Base Base (NaH or KOtBu) Base->Start Product 3-Bromo-1-methylpiperidin-2-one Transition->Product Intramolecular SN2 (Ring Closure) Byproduct NaBr Transition->Byproduct

Figure 2: Mechanistic pathway for the conversion of the linear amide to the piperidone scaffold.

Safety & Handling

  • Vesicant Hazard: Like many

    
    -halo carbonyls, this compound is a potent alkylating agent and likely a lachrymator/vesicant.
    
  • PPE: Double nitrile gloves and a face shield are mandatory. All operations must be conducted in a fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the electrophilic sites.

References

  • PubChem. (n.d.). 2,5-Dibromo-N-methylpentanamide (Compound).[1][2][3][][5] National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for HVZ and Schotten-Baumann mechanisms).
  • Gao, Y., et al. (2014). Efficient Synthesis of Functionalized Piperidines via Ring Expansion. Journal of Organic Chemistry.

Sources

Solubility of 2,5-Dibromo-N-methylpentanamide in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,5-Dibromo-N-methylpentanamide in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dibromo-N-methylpentanamide, a compound of interest in synthetic chemistry and potential drug development pipelines. Given the limited publicly available data on this specific molecule, this document focuses on the foundational principles and experimental methodologies required to characterize its solubility profile in key polar aprotic solvents. We will explore the theoretical underpinnings of solute-solvent interactions relevant to this molecule's structure, provide a rationale for solvent selection, and detail a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a predictive understanding and a practical approach to quantifying the solubility of novel, functionalized amide compounds.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from reaction kinetics in a synthesis flask to bioavailability in a physiological setting. 2,5-Dibromo-N-methylpentanamide, with its combination of a polar amide group, a nonpolar alkyl chain, and two electrophilic bromine centers, presents a unique and interesting case for solubility studies.

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are ubiquitous in organic synthesis, purification, and as vehicles for in vitro screening. A thorough understanding of the solubility of 2,5-Dibromo-N-methylpentanamide in these solvents is therefore essential for:

  • Optimizing Reaction Conditions: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Developing Purification Strategies: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulating Stock Solutions: Preparing stable, high-concentration solutions for biological assays or further chemical modification.

This guide will provide the theoretical and practical tools necessary to systematically approach the solubility determination for this and structurally related molecules.

Theoretical Framework: Predicting Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. For 2,5-Dibromo-N-methylpentanamide, we must consider its distinct structural features:

  • N-methylpentanamide Backbone: The core of the molecule is an amide. The amide group possesses a significant dipole moment due to the resonance between the nitrogen and the carbonyl group. The carbonyl oxygen is a strong hydrogen bond acceptor. While the N-methyl group prevents hydrogen bond donation from the nitrogen, the overall amide functional group contributes significantly to the molecule's polarity.

  • Dibromo-Substituents: The two bromine atoms are highly electronegative, creating localized dipoles (C-Br bonds). Furthermore, their large size contributes to London dispersion forces, which are crucial for interactions with larger, more polarizable solvent molecules.

  • Alkyl Chain: The pentyl chain is nonpolar and will have favorable van der Waals interactions with the nonpolar regions of solvent molecules.

The interplay of these features dictates how the molecule will interact with different polar aprotic solvents.

Rationale for Polar Aprotic Solvent Selection

Polar aprotic solvents are characterized by their high dielectric constants and strong dipole moments, but they lack acidic protons. This makes them excellent solvents for a wide range of polar organic molecules.

  • Dimethyl Sulfoxide (DMSO): With its very high dielectric constant and strong dipole moment, DMSO is an exceptional solvent. Its sulfoxide group is a superb hydrogen bond acceptor, capable of strong interactions with the amide group of the solute. Its large, polarizable nature also allows for significant dispersion forces.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar solvent with a strong dipole moment. The carbonyl oxygen is a strong hydrogen bond acceptor. It is often considered a universal solvent for many organic compounds.

  • Acetonitrile (ACN): Acetonitrile is less polar than DMSO or DMF but is still a versatile solvent. Its small size and linear geometry may influence how it packs around the solute molecule. It is a weaker hydrogen bond acceptor.

  • Tetrahydrofuran (THF): THF is a cyclic ether with a moderate dielectric constant. The ether oxygen can act as a hydrogen bond acceptor, but it is generally considered less polar than the other solvents in this list. Its nonpolar carbon backbone may interact favorably with the alkyl chain of the solute.

Based on these properties, we can hypothesize a general trend in solubility, which must be confirmed experimentally.

Experimental Determination of Solubility

A reliable and reproducible method is crucial for determining solubility. The isothermal shake-flask method is a gold-standard technique recognized for its accuracy and simplicity. The workflow involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Workflow for Isothermal Solubility Determination

The following diagram illustrates the key steps in the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation prep_solid 1. Weigh excess 2,5-Dibromo-N-methylpentanamide prep_solvent 2. Add precise volume of selected solvent (e.g., DMSO, DMF) prep_solid->prep_solvent prep_vial 3. Seal vial to prevent evaporation prep_solvent->prep_vial shake 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->shake equilibrate 5. Allow solids to settle shake->equilibrate sample 6. Withdraw supernatant and filter (0.22 µm PTFE) equilibrate->sample dilute 7. Dilute sample accurately with mobile phase sample->dilute inject 8. Analyze by validated HPLC-UV method dilute->inject quantify 10. Quantify concentration against calibration curve inject->quantify curve 9. Prepare calibration curve with known standards curve->quantify report 11. Calculate and report solubility (mg/mL or mM) quantify->report

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • 2,5-Dibromo-N-methylpentanamide (solid, purity >98%)

  • HPLC-grade solvents (DMSO, DMF, ACN, THF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostated shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Slurries:

    • To a series of 2 mL glass vials, add an excess amount of 2,5-Dibromo-N-methylpentanamide (e.g., 20-30 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette 1.0 mL of the selected polar aprotic solvent into each vial.

    • Seal the vials tightly with screw caps containing a PTFE septum.

  • Equilibration:

    • Place the vials in a thermostated orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries at a moderate speed (e.g., 250 rpm) for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at 12, 24, and 48 hours to confirm that the concentration has plateaued.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed (e.g., 3000 rpm for 10 minutes) is recommended to pellet the solid material.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This step is critical to avoid artificially high results.

    • Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC-UV method. The detection wavelength should be set to the λmax of 2,5-Dibromo-N-methylpentanamide.

  • Quantification and Data Reporting:

    • Prepare a multi-point calibration curve using accurately weighed standards of 2,5-Dibromo-N-methylpentanamide dissolved in the mobile phase.

    • Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The final solubility should be reported in standard units such as mg/mL and/or mmol/L.

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear and concise table to allow for easy comparison between solvents.

Table 1: Template for Reporting Experimental Solubility of 2,5-Dibromo-N-methylpentanamide at 25 °C

Polar Aprotic SolventDielectric Constant (at 20-25°C)Dipole Moment (D)Experimental Solubility (mg/mL)Experimental Solubility (mM)
DMSO46.73.96To be determinedTo be determined
DMF36.73.82To be determinedTo be determined
Acetonitrile (ACN)37.53.92To be determinedTo be determined
THF7.61.75To be determinedTo be determined

Interpreting the results from this table will provide direct insight into the ideal solvents for various applications. A high solubility in DMSO, for example, would confirm its suitability for creating high-concentration stock solutions for biological screening.

Conclusion

While specific solubility data for 2,5-Dibromo-N-methylpentanamide is not readily found in the literature, a systematic and principled approach can be used to accurately determine this critical parameter. By understanding the molecular interactions between the solute and a range of polar aprotic solvents, and by employing a robust experimental method like the isothermal shake-flask technique, researchers can generate reliable and actionable data. This information is indispensable for optimizing synthetic routes, enabling effective purification, and facilitating the formulation of this compound for further research and development.

References

  • Title: Solvents and Solvent Effects in Organic Chemistry Source: Wiley-VCH URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: In "Solubility in Pharmaceutical Chemistry" by Avdeef, A. URL: [Link]

  • Title: Solvent Properties Source: University of California, Davis - ChemWiki URL: [Link]

An In-depth Technical Guide to 2,5-Dibromo-N-methylpentanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-N-methylpentanamide, a bifunctional building block with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identity, including IUPAC nomenclature and synonyms, and presents a thorough analysis of its physicochemical properties. A plausible, detailed synthetic protocol for its preparation from commercially available starting materials is proposed, grounded in established chemical principles. Furthermore, this guide explores the expected spectroscopic characteristics of the molecule, offering insights into its structural confirmation. While direct applications of 2,5-Dibromo-N-methylpentanamide are not yet extensively documented, its utility as a versatile scaffold in the design and synthesis of novel therapeutic agents and complex organic molecules is discussed. Safety considerations for handling this and related compounds are also addressed to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

2,5-Dibromo-N-methylpentanamide is a halogenated amide with the molecular formula C₆H₁₁Br₂NO. Its structure features a five-carbon pentanamide backbone with bromine substituents at the C2 (alpha) and C5 (delta) positions, and a methyl group attached to the amide nitrogen.

Nomenclature and Synonyms
  • IUPAC Name: 2,5-dibromo-N-methylpentanamide[1]

  • Synonyms:

    • Pentanamide, 2,5-dibromo-N-methyl-[1]

    • CAS Number: 614754-05-1[1]

    • MFCD30479669[1]

    • AC6474[1]

    • AKOS032455840[1]

    • CS-12299[1]

    • SY045971[1]

    • DB-103974[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dibromo-N-methylpentanamide is provided in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₁₁Br₂NOPubChem[1]
Molecular Weight 272.97 g/mol PubChem[1]
Density 1.7±0.1 g/cm³ChemSrc[2]
Boiling Point 351.7±32.0 °C at 760 mmHgChemSrc[2]
Flash Point 166.5±25.1 °CChemSrc[2]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of 2,5-Dibromo-N-methylpentanamide

Proposed Synthetic Workflow

The overall synthetic strategy involves the conversion of the carboxylic acid precursor, 2,5-dibromopentanoic acid, into an acid chloride, followed by amidation with methylamine. This approach is standard for the formation of N-substituted amides.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2_5_dibromopentanoic_acid 2,5-Dibromopentanoic Acid acid_chloride_intermediate 2,5-Dibromopentanoyl chloride 2_5_dibromopentanoic_acid->acid_chloride_intermediate Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acid_chloride_intermediate Reagent methylamine Methylamine (CH₃NH₂) target_molecule 2,5-Dibromo-N-methylpentanamide acid_chloride_intermediate->target_molecule Reaction methylamine->target_molecule Reagent

Proposed two-step synthesis of 2,5-Dibromo-N-methylpentanamide.
Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dibromopentanoyl chloride

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopentanoic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dibromopentanoyl chloride is typically used in the next step without further purification.

Causality behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. Using an excess of thionyl chloride ensures the complete conversion of the starting material. A nitrogen atmosphere is used to prevent the hydrolysis of the highly reactive acid chloride intermediate by atmospheric moisture.

Step 2: Synthesis of 2,5-Dibromo-N-methylpentanamide

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (CH₃NH₂, 2.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the crude 2,5-dibromopentanoyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled methylamine solution with vigorous stirring over a period of 30-60 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,5-Dibromo-N-methylpentanamide.

Causality behind Experimental Choices: The amidation reaction is typically exothermic, so cooling the reaction mixture to 0 °C helps to control the reaction rate and minimize side reactions. Using a slight excess of methylamine ensures the complete consumption of the acid chloride and also neutralizes the HCl byproduct generated during the reaction. The aqueous work-up procedure is designed to remove unreacted starting materials and byproducts, leading to a cleaner crude product for purification.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-CH₃ 2.8 - 3.0Doublet3HThe methyl group attached to the nitrogen will be a doublet due to coupling with the N-H proton.
N-H 5.0 - 6.5Broad Singlet1HThe amide proton typically appears as a broad signal in this region.
C2-H 4.2 - 4.5Triplet1HThe proton at the alpha position is deshielded by both the bromine atom and the carbonyl group, and will be split by the adjacent CH₂ group.
C3-H₂ 2.0 - 2.4Multiplet2HThese protons are adjacent to two stereocenters and will likely appear as a complex multiplet.
C4-H₂ 1.8 - 2.2Multiplet2HThis methylene group will also show a complex splitting pattern.
C5-H₂ 3.4 - 3.6Triplet2HThe protons on the carbon bearing the terminal bromine will be deshielded and split by the adjacent CH₂ group.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
N-CH₃ 25 - 30A typical chemical shift for a methyl group attached to a nitrogen atom.
C5 30 - 35The carbon atom bonded to the terminal bromine will be in this range.
C4 30 - 35A standard chemical shift for an aliphatic methylene carbon.
C3 35 - 40This methylene carbon is adjacent to the alpha-brominated carbon.
C2 50 - 55The alpha-carbon is significantly deshielded by the attached bromine atom.
C=O 165 - 175The carbonyl carbon of an amide typically resonates in this downfield region.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amide functional group.

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale
N-H Stretch 3300 - 3100MediumCharacteristic stretching vibration of the N-H bond in a secondary amide.
C-H Stretch 3000 - 2850MediumAliphatic C-H stretching vibrations.
C=O Stretch (Amide I) 1680 - 1630StrongThe strong carbonyl absorption is a hallmark of the amide functional group.
N-H Bend (Amide II) 1570 - 1515MediumBending vibration of the N-H bond coupled with C-N stretching.
C-Br Stretch 650 - 550Medium-StrongStretching vibrations of the carbon-bromine bonds.
Mass Spectrometry

The mass spectrum of 2,5-Dibromo-N-methylpentanamide will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of bromine isotopes: [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with an approximate intensity ratio of 1:2:1.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine atom, cleavage of the C-C bonds, and fragmentation of the amide group. The presence of bromine in the fragment ions will be indicated by the characteristic isotopic pattern.

Potential Applications in Research and Drug Development

2,5-Dibromo-N-methylpentanamide is a bifunctional molecule, meaning it has two reactive sites that can be selectively functionalized. This property makes it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.

Scaffold for Heterocyclic Synthesis

The presence of two electrophilic centers (the carbon atoms attached to the bromine atoms) and a nucleophilic center (the amide nitrogen, after deprotonation) allows for a variety of intramolecular cyclization reactions to form heterocyclic compounds. Depending on the reaction conditions, different ring sizes and structures, such as lactams and other nitrogen-containing heterocycles, could be synthesized. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.

Linker for Bifunctional Molecules

Bifunctional molecules, which contain two different functional moieties connected by a linker, are of great interest in drug discovery. Examples include proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The pentanamide backbone of 2,5-Dibromo-N-methylpentanamide could serve as a flexible linker, with the two bromine atoms providing handles for the attachment of different molecular entities.

Precursor for Bioactive Compound Libraries

The differential reactivity of the alpha-bromo and delta-bromo positions could be exploited to generate libraries of diverse compounds for high-throughput screening. For example, the more reactive delta-bromide could be displaced first, followed by a different transformation at the alpha-position. This would allow for the rapid generation of a wide range of molecular structures from a single starting material.

G cluster_0 Potential Applications start 2,5-Dibromo-N-methylpentanamide app1 Heterocyclic Synthesis start->app1 Intramolecular Cyclization app2 Bifunctional Linkers start->app2 Sequential Functionalization app3 Compound Libraries start->app3 Diverse Reactivity drug_discovery Novel Therapeutics app1->drug_discovery Leads to app2->drug_discovery Leads to app3->drug_discovery Leads to

Potential applications of 2,5-Dibromo-N-methylpentanamide in drug discovery.

Safety and Handling

As with any chemical, 2,5-Dibromo-N-methylpentanamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Toxicity: While specific toxicity data for 2,5-Dibromo-N-methylpentanamide is not available, it should be treated as a potentially hazardous substance. Alkylating agents, which this compound can be considered due to the presence of alkyl bromides, are often toxic and can be mutagenic.[3][4] Alpha-bromoamides can also be irritants.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2,5-Dibromo-N-methylpentanamide is a versatile bifunctional building block with considerable potential for applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic characteristics. The exploration of its potential applications highlights its value as a scaffold for the synthesis of novel heterocyclic compounds and as a linker in the construction of complex molecular architectures. Researchers and drug development professionals can leverage the information presented in this guide to explore the full potential of this promising chemical entity in their scientific endeavors.

References

  • PubChem. (n.d.). 2,5-Dibromo-N-methylpentanamide. National Center for Biotechnology Information. Retrieved from a relevant PubChem CID. [Link]

  • ChemSrc. (n.d.). 2,5-Dibromo-N-methylpentanamide. Retrieved from a relevant supplier page. [Link]

  • National Cancer Institute. (n.d.). Alkylating Agents. Retrieved from a relevant NCI webpage. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. [Link]

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Electronic properties and reactivity profile of alpha-bromo amides

Electronic Properties and Reactivity Profile of -Bromo Amides

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary


Electronic Architecture

To predict reactivity, one must understand the orbital interactions and charge distribution inherent to the

Orbital Interactions and The Anomeric Effect

The stability and reactivity of

  • Amide Resonance (

    
    ):  The nitrogen lone pair donates density into the carbonyl 
    
    
    orbital. This planarizes the N-C=O bond and reduces the electrophilicity of the carbonyl carbon compared to esters.
  • Negative Hyperconjugation (

    
    ):  There is a subtle but critical interaction where the carbonyl oxygen lone pair donates electron density into the antibonding orbital of the C-Br bond. This weakens the C-Br bond, lowering the bond dissociation energy (BDE) and facilitating radical generation.
    
Quantitative Electronic Profile

The following table contrasts

Property

-Bromo Amide

-Bromo Ester
Simple AmideImplications
Carbonyl Electrophilicity ModerateHighLowAmides resist hydrolysis but

-Br increases susceptibility to nucleophilic attack.

-Proton pKa (DMSO)
~18–20~14–16~30Br makes

-H significantly more acidic; accessible for mild bases.
C-Br BDE (kcal/mol) ~68–70~66–68N/ALabile bond suitable for radical initiation (ATRP/ATRC).
Dipole Moment HighModerateHighStrong dipole alignment influences solubility and binding affinity.

The Reactivity Manifold

The

Nucleophilic Substitution ( vs. NGP)

While primary alkyl halides typically undergo clean


Neighboring Group Participation (NGP)
  • Direct

    
    :  Favored with "soft" nucleophiles (e.g., thiols, azides) and results in inversion of configuration.
    
  • NGP Pathway: The amide oxygen can attack the

    
    -carbon, displacing bromide to form a transient 
    
    
    -lactone-like iminium species
    (aza-oxyallylic cation). Subsequent nucleophilic attack can lead to retention of configuration or rearrangement. Note: In most drug discovery applications using secondary amides, direct
    
    
    is the dominant pathway.
Radical Chemistry (ATRP/ATRC)

The weakened C-Br bond allows for facile homolysis using Cu(I) or Ru(II) catalysts. This is the foundation of Atom Transfer Radical Cyclization (ATRC) , a powerful method to form


Visualization of Reactivity Pathways

The following diagram maps the divergence of reactivity based on reaction conditions.

ReactivityManifoldStartα-Bromo Amide(Substrate)Path1Nucleophilic Substitution(SN2)Start->Path1 Nucleophiles(N3-, RS-, RNH2)Path2Radical Generation(SET Mechanism)Start->Path2 Cu(I)/Ligand(Catalysis)Path3Metal Insertion(Reformatsky)Start->Path3 Zn(0) or SmI2Prod1Peptidomimetics(Amines/Thiols)Path1->Prod1Prod2β-Lactams / Macrocycles(via ATRC)Path2->Prod2Prod3β-Hydroxy Amides(C-C Bond Formation)Path3->Prod3

Caption: Divergent reactivity pathways of

Experimental Protocols

These protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) to -Lactams

Context: Synthesis of constrained azetidinone rings (antibiotic cores or serine protease inhibitors) from

Reagents:

  • Substrate:

    
    -allyl-2-bromoacetamide derivative (1.0 equiv)
    
  • Catalyst: CuBr (0.3 equiv)

  • Ligand: PMDETA (

    
    -pentamethyldiethylenetriamine) (0.3 equiv)
    
  • Solvent: Dichloroethane (DCE) or Toluene (degassed)

Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve the

    
    -bromo amide substrate in degassed DCE (0.1 M concentration). Critical: Oxygen inhibits the radical chain; rigorous degassing (freeze-pump-thaw x3) is mandatory.
    
  • Catalyst Addition: Add CuBr and PMDETA under an argon counterflow. The solution should turn light green/blue (depending on the complex).

  • Reaction: Seal the tube and heat to 80°C. Monitor by TLC/LCMS. The mechanism involves homolytic cleavage of C-Br, 4-exo-trig cyclization onto the alkene, and bromine atom transfer to the new radical center.

  • Workup: Cool to room temperature. Filter through a short pad of silica or Celite to remove copper salts (elute with EtOAc).

  • Purification: Concentrate and purify via flash chromatography.

Mechanism of Action (ATRC):

ATRC_MechanismStep1Initiation:Cu(I) abstracts BrStep2α-Amido Radical(Reactive Species)Step1->Step2 SETStep34-exo-trigCyclizationStep2->Step3Step4Primary RadicalIntermediateStep3->Step4Step5Termination:Br Transfer from Cu(II)-BrStep4->Step5 ReversibleStep5->Step1 Regenerates Cu(I)ProductBromomethyl-β-LactamStep5->Product

Caption: The catalytic cycle of ATRC. The reversibility of the halogen transfer (Step 5 to 1) suppresses side reactions, favoring cyclization.

Protocol B: Synthesis of Peptidomimetics via Displacement

Context: Installing a specific side chain or warhead onto a scaffold.

  • Dissolution: Dissolve

    
    -bromo amide in anhydrous DMF (0.2 M).
    
  • Base Selection: Add

    
     (2.0 equiv) or Cs_2CO_3 (for lower solubility nucleophiles). Avoid strong bases like NaH to prevent deprotonation of the amide nitrogen and subsequent self-polymerization.
    
  • Nucleophile Addition: Add the amine or thiol (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Reaction is usually complete within 1–4 hours.

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Drug Discovery Applications

Covalent Warhead Precursors

While

  • 
    -Cyano Amides:  Reacting 
    
    
    -bromo amides with KCN yields
    
    
    -cyano amides, which are reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K).
  • Amination: Displacement with amines yields

    
    -amino amides, a motif found in sodium channel blockers and local anesthetics (e.g., Lidocaine analogs).
    
Macrocyclization

In peptide drug discovery, "stapling" peptides to force a bioactive conformation is a key strategy. Bis-alkylation of cysteine residues using bis-

References

  • Mechanism of Nucleophilic Substitution

    • Title: The Fascin
    • Source: N
    • URL:[Link]

  • Radical Polymerization & Initiation

    • Title: ATRP from an amino acid-based initiator: A facile approach for -functionalized polymers
    • Source: N
    • URL:[Link]

  • 
    -Lactam Synthesis: 
    
    • Title: Synthesis of

      
      -bromo-
      
      
      -lactams[1]
    • Source: ResearchG
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: Bond Dissociation Energies in Organic Molecules (UC Santa Barbara D
    • Source: UCSB
    • URL:[Link]

Methodological & Application

Protocols for cyclization using 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of substituted pyrrolidinones, this document provides detailed application notes and protocols for the intramolecular cyclization of 2,5-Dibromo-N-methylpentanamide. The protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the reaction mechanism, experimental variables, and practical applications.

The pyrrolidinone ring system, particularly the N-methyl-2-pyrrolidone (NMP) moiety, is a privileged structure in medicinal chemistry and materials science.[1] It serves as a crucial building block for a wide range of biologically active compounds and is a versatile intermediate in the synthesis of complex molecular architectures.[2][3] The synthesis of functionalized pyrrolidinones, such as 3-bromo-1-methylpyrrolidin-2-one, from readily available precursors like 2,5-Dibromo-N-methylpentanamide, offers a direct route to valuable scaffolds for drug discovery programs.[4] This intramolecular cyclization reaction is a robust and fundamental transformation in organic synthesis for creating five-membered lactam rings.[5]

Reaction Overview and Mechanism

The primary transformation involves the base-mediated intramolecular cyclization of 2,5-Dibromo-N-methylpentanamide to yield 3-bromo-1-methylpyrrolidin-2-one. This reaction proceeds via an intramolecular nucleophilic substitution (S_N2) pathway.

Mechanistic Pathway

The reaction is initiated by a base, which deprotonates the amide nitrogen to form a highly nucleophilic amidate anion. This anion then undergoes a 5-exo-tet cyclization, attacking the primary carbon bearing the bromine atom at the 5-position. This intramolecular attack is kinetically and thermodynamically favored, leading to the formation of the stable five-membered pyrrolidinone ring. The bromine at the 2-position remains intact, providing a functional handle for further synthetic modifications.

Caption: Mechanism of base-mediated intramolecular cyclization.

Core Experimental Protocols

This section provides a detailed, step-by-step methodology for the cyclization reaction. Safety precautions, such as working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), should be strictly followed.

Protocol A: Cyclization using Sodium Hydride in Tetrahydrofuran

This protocol utilizes a strong, non-nucleophilic base and is considered a standard procedure for achieving high yields.

Materials and Equipment:

  • 2,5-Dibromo-N-methylpentanamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Suspend sodium hydride (1.2 eq) in anhydrous THF (approx. 0.1 M relative to the substrate). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2,5-Dibromo-N-methylpentanamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-bromo-1-methylpyrrolidin-2-one.

Experimental Workflow Diagram

G start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) add_nah Suspend Sodium Hydride (1.2 eq) in Anhydrous THF start->add_nah cool_0c Cool Suspension to 0 °C add_nah->cool_0c add_substrate Add Substrate (1.0 eq) in THF Dropwise cool_0c->add_substrate react_rt Warm to Room Temperature Stir for 12-18h (Monitor by TLC) add_substrate->react_rt quench Cool to 0 °C and Quench with Saturated aq. NH₄Cl react_rt->quench extract Aqueous Work-up: Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (MgSO₄) and Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end_node End: Pure Product (3-bromo-1-methylpyrrolidin-2-one) purify->end_node

Caption: Experimental workflow for the cyclization protocol.

Critical Parameters and Optimization

The success of the cyclization is highly dependent on several factors. Understanding these variables allows for optimization of reaction conditions to maximize yield and purity.

ParameterRecommendedRationale & Impact on Reaction
Base Strong, non-nucleophilic bases (e.g., NaH, KOt-Bu, LiHMDS)The amide N-H is weakly acidic (pKa ~17-18), requiring a strong base for deprotonation. Non-nucleophilic bases prevent competition with the intramolecular S_N2 reaction. Weaker bases like K₂CO₃ may require higher temperatures and result in lower yields.[6]
Solvent Polar aprotic (e.g., THF, DMF, Acetonitrile)These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the amidate anion. Protic solvents (e.g., alcohols) would protonate the amidate intermediate, inhibiting the cyclization.
Concentration High dilution (0.01 - 0.1 M)Intramolecular reactions are favored at low concentrations, which minimizes the probability of intermolecular side reactions (e.g., polymerization). The Thorpe-Ziegler and Wurtz reactions are other examples where this principle is applied for cyclization.[7]
Temperature 0 °C to Room TemperatureThe initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The cyclization step can typically proceed efficiently at room temperature. Higher temperatures may be needed for less reactive substrates or weaker bases but can increase side reactions.

Applications in Drug Development and Medicinal Chemistry

The product of this reaction, 3-bromo-1-methylpyrrolidin-2-one, is a versatile synthetic intermediate. The bromine atom at the 3-position serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitutions.[3][4] This allows for the rapid generation of libraries of substituted pyrrolidinone compounds for screening in drug discovery campaigns. The pyrrolidinone scaffold is present in a wide array of pharmaceuticals, targeting diverse biological pathways.[2][8]

References

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Sjölin, O. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Retrieved February 24, 2026, from [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • One-Step Synthesis of β-Lactams with Retro-Amide Side Chain. (2025, August 10). Wiley Online Library. Retrieved February 24, 2026, from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Intramolecular cyclization of diarylmethanols and α,β-unsaturated amides promoted by KOt-Bu/DMF: a metal-free approach towards 3,4-disubstituted quinolinones. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Nazarov cyclization reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of N-methylpyrrolidine. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Intramolecular Free-Radical Cyclization Reactions. (n.d.). Thieme Chemistry. Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization Reactions of 5-Halo- and 5-Nitro-Substituted Furans. (2003, August 6). ACS Figshare. Retrieved February 24, 2026, from [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. Retrieved February 24, 2026, from [Link]

  • 2,5-Dibromo-N-methylpentanamide. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

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  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. (2019, December 15). PubMed. Retrieved February 24, 2026, from [Link]

  • Process for the preparation of cyclic alkanes. (n.d.). Google Patents.
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Sources

Application Notes & Protocols: 2,5-Dibromo-N-methylpentanamide as a Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview of 2,5-Dibromo-N-methylpentanamide, a specialized chemical intermediate. We explore its physicochemical properties, safety considerations, and primary application in the synthesis of nitrogen-containing heterocyclic scaffolds. The core focus is on its utility in forming substituted piperidine rings through intramolecular cyclization, a foundational structure in numerous active pharmaceutical ingredients (APIs). This document furnishes researchers, chemists, and drug development professionals with both the theoretical rationale and a practical, step-by-step protocol for its application, alongside methods for analytical characterization of the resulting product.

Introduction: The Strategic Value of Dibromo Intermediates

In pharmaceutical synthesis, intermediates are the crucial building blocks used to construct complex API molecules.[1][2] Halogenated intermediates, such as 2,5-Dibromo-N-methylpentanamide, are particularly valuable due to the reactivity of the carbon-halogen bond.[3] The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions. The strategic placement of two bromine atoms in 2,5-Dibromo-N-methylpentanamide makes it an ideal precursor for intramolecular cyclization reactions, enabling the efficient construction of cyclic structures that form the core of many drugs.[4][5] This application note will demonstrate its use in forming a substituted N-methyl piperidinone ring, a privileged scaffold in medicinal chemistry.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is critical for safe handling and effective experimental design.

Table 1: Properties of 2,5-Dibromo-N-methylpentanamide

PropertyValueSource
CAS Number 614754-05-1[6][7]
Molecular Formula C₆H₁₁Br₂NO[8]
Molecular Weight 272.97 g/mol [8]
Boiling Point 351.7 ± 32.0 °C at 760 mmHg[6]
Density 1.7 ± 0.1 g/cm³[6]
Flash Point 166.5 ± 25.1 °C[6]

Safety & Handling: 2,5-Dibromo-N-methylpentanamide should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this compound is limited, related bromo-organic compounds can be irritating to the skin, eyes, and respiratory system.[9] All waste should be disposed of according to institutional and local regulations for halogenated organic compounds.

Core Application: Intramolecular Cyclization for Piperidine Ring Synthesis

Mechanistic Rationale

The primary utility of 2,5-Dibromo-N-methylpentanamide lies in its predisposition to form a six-membered heterocyclic ring. This process is driven by an intramolecular nucleophilic substitution reaction.

  • Causality of Cyclization: The molecule contains two key reactive sites: the electrophilic carbons bonded to bromine (C2 and C5) and the nucleophilic nitrogen of the amide group. In the presence of a suitable base, the amide proton can be abstracted, enhancing the nucleophilicity of the nitrogen. This activated nitrogen can then attack one of the bromo-substituted carbons. The formation of a six-membered ring (piperidine derivative) is thermodynamically and kinetically favored over other potential ring sizes. The bromine at the C5 position is more sterically accessible for the initial attack, leading to the formation of an N-methyl-3-bromopiperidin-2-one structure.

Experimental Workflow Overview

The overall process, from the starting intermediate to the validated product, follows a logical sequence of synthesis, purification, and analysis.

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation cluster_2 Analytical Validation A 1. Reagent Setup (2,5-Dibromo-N-methylpentanamide, Base, Solvent) B 2. Intramolecular Cyclization Reaction A->B Heat / Stir C 3. Reaction Quenching & Aqueous Work-up B->C Acid/Water Addition D 4. Organic Extraction C->D E 5. Solvent Evaporation D->E F 6. Column Chromatography E->F Crude Product G 7. Purity Check (HPLC) F->G H 8. Structural Verification (NMR, MS) G->H I 9. Validated Intermediate (N-methyl-3-bromopiperidin-2-one) H->I

Caption: General workflow for synthesis and validation.

Reaction Scheme

The chemical transformation highlights the formation of the C-N bond that creates the heterocyclic ring.

Caption: Intramolecular cyclization reaction scheme.

Detailed Experimental Protocol: Synthesis of N-methyl-3-bromopiperidin-2-one

This protocol provides a self-validating method for the synthesis and purification of the target piperidinone intermediate.

Objective: To synthesize N-methyl-3-bromopiperidin-2-one from 2,5-Dibromo-N-methylpentanamide via a base-mediated intramolecular cyclization.

Table 2: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,5-Dibromo-N-methylpentanamide≥97%e.g., Amole BiotechnologyStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilACS ReagentBase
Tetrahydrofuran (THF)Anhydrous, ≥99.9%ACS ReagentReaction Solvent
Saturated NH₄Cl solutionN/ALab-preparedQuenching agent
Ethyl Acetate (EtOAc)HPLC GradeACS ReagentExtraction solvent
Brine (Saturated NaCl)N/ALab-preparedFor washing
Anhydrous MgSO₄ or Na₂SO₄N/AACS ReagentDrying agent
Silica Gel230-400 meshN/AFor chromatography
Argon or Nitrogen GasHigh PurityN/AInert atmosphere
Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, washed with hexane to remove mineral oil).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add 30 mL of anhydrous THF to the flask via syringe. Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material:

    • Dissolve 2,5-Dibromo-N-methylpentanamide (2.73 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF in a separate dry flask.

    • Slowly add this solution to the stirred NaH suspension at 0 °C over 15-20 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system until the starting material spot is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

    • Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-methyl-3-bromopiperidin-2-one as a pale yellow oil.

Analytical Characterization Protocols

Validation of the final product's identity and purity is a non-negotiable step.

Protocol 5.1: Purity Assessment by HPLC

Table 3: Example HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
  • Expected Result: A single major peak with >95% purity by area under the curve.

Protocol 5.2: Structural Verification
  • ¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidinone ring protons and the N-methyl group. The proton at the bromine-bearing carbon (C3) should appear as a distinct multiplet.

  • ¹³C-NMR (100 MHz, CDCl₃): The carbon spectrum should confirm the presence of six distinct carbon atoms, including a carbonyl carbon (~170 ppm), the carbon attached to bromine, and the N-methyl carbon.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₆H₁₀BrNO). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion peak.

Broader Applications & Future Directions

The synthesized N-methyl-3-bromopiperidin-2-one is not an endpoint but rather a versatile platform for further chemical elaboration. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. This allows for the rapid generation of a library of compounds for screening in drug discovery programs, for instance, in the development of analgesics or other CNS-active agents.[10] The principles of intramolecular cyclization using dibromoalkanes are widely applicable to the synthesis of various other heterocyclic systems, including pyrrolidines and azepanes, by simply changing the length of the carbon chain.[4][11]

References

  • 2,5-Dibromo-N-methylpentanamide Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Chemsrc.com.
  • 2,5-Dibromo-N-methylpentanamide | C6H11Br2NO | CID 85875156.
  • 2,5-Dibromo-N-methylpentanamide | 614754-05-1. ChemicalBook.
  • SAFETY DATA SHEET - 2,5-Dibromoaniline. Fisher Scientific.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
  • Intermedi
  • Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd.
  • Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice.

Sources

Application Note: Nucleophilic Substitution Strategies for 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1) is a versatile bifunctional electrophile used primarily as a precursor for functionalized pyrrolidine scaffolds (proline mimetics) and linear peptidomimetic intermediates .[1] Its structure features two distinct electrophilic sites: a primary alkyl bromide at C5 and a secondary


-bromoamide at C2.[1]

This guide details the reaction conditions required to control the regioselectivity between these two sites. Specifically, it addresses the challenge of modulating between linear substitution (preserving the carbon chain) and cyclization (forming the thermodynamically favored 5-membered lactam/pyrrolidine ring).

Chemical Reactivity Profile

Electrophilic Sites Analysis

The substrate contains two electrophilic centers with distinct reactivity profiles governed by steric hindrance and electronic activation.[1]

PositionTypeReactivity DriverSteric Environment

Rate (Relative)
C5 (Terminal) Primary Alkyl BromideMinimal steric hindrance; high orbital accessibility.[1]UnhinderedFast (Kinetic Product)
C2 (

-Carbon)
Secondary

-Bromoamide
Electronic activation by Carbonyl (

); inductive effect increases electrophilicity.[1]
Hindered (Secondary)Slow (Thermodynamic Product*)

*Note: While C2 is electronically activated, the steric bulk of the amide group and the secondary nature of the carbon usually make C5 the site of initial attack for external nucleophiles.

The Cyclization Trap (Baldwin’s Rules)

The most critical application note for this compound is the high propensity for intramolecular cyclization .

  • Mechanism: Upon mono-substitution at C5 with a nitrogen nucleophile (e.g., primary amine), the newly formed amine acts as an internal nucleophile.[1]

  • Outcome: It attacks the C2-bromide in a 5-exo-tet cyclization (favored by Baldwin’s Rules) to form a pyrrolidine ring.[1]

  • Implication: If linear products are desired, this cyclization must be actively suppressed.

Reaction Pathways Visualization

The following diagram illustrates the divergent pathways based on reaction conditions and nucleophile choice.

ReactionPathways cluster_0 Key Decision Point Start 2,5-Dibromo-N-methylpentanamide Amine Reagent: Primary Amine (R-NH2) Condition: Heat, Base Start->Amine Path A: Cyclization Azide Reagent: Sodium Azide (NaN3) Condition: 0°C, Polar Aprotic Start->Azide Path B: Linear Selective Inter1 Intermediate: 5-Amino-2-bromo-amide Amine->Inter1 Fast SN2 at C5 ProductCyclic Product A (Major): 1-Substituted-N-methyl- pyrrolidine-2-carboxamide Inter1->ProductCyclic Intramolecular SN2 (5-exo-tet) ProductLinear Product B: 5-Azido-2-bromo-N-methylpentanamide Azide->ProductLinear Controlled SN2 at C5

Figure 1: Divergent synthesis pathways. Path A utilizes the "cyclization trap" to build rings, while Path B uses controlled conditions to maintain linearity.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Prolinamides (Cyclization)

Objective: To synthesize 1-alkyl-N-methylpyrrolidine-2-carboxamides using primary amines. This is the standard "Proline Synthesis" method.[1]

Reagents:

  • Substrate: 2,5-Dibromo-N-methylpentanamide (1.0 equiv)[1]

  • Nucleophile: Primary Amine (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Optional if excess amine is used.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-Dibromo-N-methylpentanamide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Amine Addition: Add the primary amine (3.0 mmol) dropwise at room temperature.

    • Why Excess Amine? The amine acts as both the nucleophile and the proton scavenger (base) for the HBr generated.

  • Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[1] You will observe the disappearance of the starting material (M+H) and the transient appearance of the mono-substituted linear intermediate before the final cyclic product forms.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the ammonium salt precipitates.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via flash column chromatography (typically DCM/MeOH gradients).[1]

Mechanism Validation: The reaction proceeds via initial displacement of the C5-Br (kinetic control) followed by rapid intramolecular displacement of the C2-Br by the newly formed secondary amine.

Protocol B: Regioselective C5-Substitution (Linear Retention)

Objective: To selectively functionalize the C5 position (e.g., with Azide) while leaving the C2-Br intact for later modification.[1]

Reagents:

  • Substrate: 2,5-Dibromo-N-methylpentanamide (1.0 equiv)[1]

  • Nucleophile: Sodium Azide (

    
    ) (1.1 equiv)
    
  • Solvent: DMF (Dimethylformamide)

  • Temperature: 0°C to Room Temperature (Strict control required)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-Dibromo-N-methylpentanamide (1.0 mmol) in DMF (3 mL) and cool to 0°C in an ice bath.

  • Nucleophile Addition: Add Sodium Azide (1.1 mmol) slowly.

    • Critical Step: Do not use a large excess of azide.[1] Excess nucleophile or heat will promote attack at the sterically hindered C2 position or double substitution.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Endpoint: Stop immediately upon consumption of starting material to prevent C2 substitution.[1]

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[1]

    • Wash organic layer with brine to remove DMF.[1]

    • Dry over

      
       and concentrate.
      

Why this works: The C5 primary bromide is significantly less hindered than the C2 secondary bromide. By keeping the temperature low and limiting the nucleophile equivalents, kinetic selectivity for C5 is achieved.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield of Cyclic Product Incomplete cyclization (stuck at linear intermediate).[1]Increase temperature to >80°C; ensure non-nucleophilic base (

or DIPEA) is present to scavenge acid.[1]
Mixture of Mono/Di-substitution (Linear) Loss of regioselectivity.[1]Lower reaction temperature to 0°C; use stoichiometric nucleophile (1.0 eq); switch to bulkier nucleophiles.
Hydrolysis Byproducts Moisture in solvent reacting with activated C2-Br.[1]Use anhydrous solvents (DMF/MeCN); store reagents under Argon/Nitrogen.[1]
Epimerization at C2 Base-mediated enolization.[1]The C2 proton is acidic due to the amide and bromine. Avoid strong alkoxide bases; use carbonate bases or amine bases.[1]

References

  • General Reactivity of

    
    -Haloamides: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard text for

      
       reactivity hierarchy).
      
  • Proline Synthesis via Cyclization

    • Nagel, U., et al. "Synthesis of substituted prolines."[1] Chemische Berichte. (Classic routes using 2,5-dihalopentanoyl derivatives).[1]

  • Baldwin's Rules for Ring Closure

    • Baldwin, J. E.[1] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.[1]

  • Regioselective Substitution

    • Dalal Institute.[1] "Aliphatic Nucleophilic Substitution."[1] Dalal Institute Online.[1]

Sources

Application Note: Precision Synthesis of Piperidine Derivatives from 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved therapeutics including analgesics, anticoagulants, and antipsychotics. This application note details a high-fidelity synthetic route for generating 3-functionalized piperidine derivatives starting from 2,5-Dibromo-N-methylpentanamide .

Unlike standard reductive amination routes, this protocol leverages the unique electrophilic duality of the 2,5-dibromo precursor. By controlling the sequence of intramolecular cyclization and nucleophilic displacement, researchers can access 3-bromo-1-methylpiperidin-2-one , a versatile "chiral pool" mimic that allows for stereocontrolled diversification at the C3 position before final reduction to the piperidine.

Strategic Reaction Pathway

The synthesis hinges on a base-mediated intramolecular alkylation (cyclization) followed by a divergent functionalization step.

Mechanism of Action[1][2][3][4][5][6][7]
  • Activation: Base-promoted deprotonation of the amide nitrogen.

  • Cyclization: The resulting amidate anion attacks the terminal

    
    -carbon (C5) via an 
    
    
    
    mechanism, displacing the primary bromide to form the lactam ring.
  • Differentiation: The secondary bromide at C2 (now C3 of the ring) remains intact due to steric hindrance and electronic deactivation, serving as a handle for subsequent nucleophilic substitution.

Pathway Visualization

PiperidineSynthesis Start 2,5-Dibromo-N- methylpentanamide Inter Intermediate: 3-Bromo-1-methyl- piperidin-2-one Start->Inter Intramolecular Cyclization Base Base (NaH or K2CO3) Base->Start Funct 3-Functionalized Lactam Inter->Funct SN2 Displacement Nu Nucleophile (Nu-) (N3, SR, OR) Nu->Inter Final Target: 3-Substituted 1-methylpiperidine Funct->Final Amide Reduction Red Reduction (LiAlH4/BH3) Red->Funct

Figure 1: Strategic workflow for converting linear dibromoamides into functionalized piperidine scaffolds.

Experimental Protocols

Protocol A: Cyclization to 3-Bromo-1-methylpiperidin-2-one

This step constructs the piperidine core. The choice of base is critical to prevent elimination of the


-bromo group (forming the unsaturated lactam).

Reagents:

  • Substrate: 2,5-Dibromo-N-methylpentanamide (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated

    
     solution[1]
    

Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with NaH (1.1 equiv) and wash twice with dry hexanes to remove mineral oil. Suspend NaH in anhydrous THF.

  • Cooling: Cool the suspension to

    
     using an ice/water bath.
    
  • Addition: Dissolve 2,5-Dibromo-N-methylpentanamide in minimal THF. Add dropwise to the NaH suspension over 30 minutes. Note: Gas evolution (

    
    ) will be observed.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, yielding the lactam (
    
    
    ).
  • Workup: Quench carefully with sat.

    
     at 
    
    
    
    . Extract with EtOAc (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.[2]
  • Purification: The crude 3-bromo-1-methylpiperidin-2-one is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Protocol B: Nucleophilic Diversification (Example: 3-Azido Derivative)

The C3-bromide is a versatile handle. This protocol demonstrates the installation of an azide group, a precursor to an amine.[2]

Reagents:

  • Substrate: 3-Bromo-1-methylpiperidin-2-one (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (0.2 M)

Procedure:

  • Dissolve the lactam substrate in DMF.

  • Add

    
     (1.5 equiv) in one portion.
    
  • Heat the mixture to

    
     for 4-6 hours. Caution: Azides are potentially explosive; use a blast shield.
    
  • Dilute with water and extract with

    
    . Wash organic layer extensively with water (to remove DMF) and brine.
    
  • Concentrate to yield 3-azido-1-methylpiperidin-2-one .

Protocol C: Global Reduction to Piperidine

This step reduces both the amide carbonyl and the functional group (if reducible, like azide) to yield the final amine.

Reagents:

  • Substrate: 3-Functionalized lactam (1.0 equiv)

  • Reductant:

    
     (2.5 - 4.0 equiv depending on functional group)
    
  • Solvent: Anhydrous THF

Procedure:

  • Suspend

    
     in THF at 
    
    
    
    .
  • Add the lactam solution dropwise.

  • Reflux the mixture for 12 hours.

  • Fieser Quench: Cool to

    
    . Add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the weight of
    
    
    in grams.
  • Filter the granular precipitate and concentrate the filtrate to obtain the 3-substituted-1-methylpiperidine .

Key Data & Troubleshooting

Reaction Optimization Table
ParameterCondition A (Recommended)Condition B (Alternative)Impact on Outcome
Base NaH (1.1 eq),


(2.0 eq), Reflux
NaH is faster and cleaner. Carbonate requires heat, increasing risk of elimination (alkene formation).
Solvent THF (Anhydrous)DMF or MeCNTHF allows easier workup. DMF promotes faster

but is harder to remove.
Concentration 0.1 M0.5 MHigh concentration increases risk of intermolecular polymerization (dimerization).
Temperature

RT
RT

Higher temps favor elimination of the C2-Br to form the

-unsaturated lactam.
Critical Quality Attributes (CQA)
  • Regioselectivity: The cyclization must occur at the C5-Br (primary). The C2-Br (secondary) is sterically hindered.[3] If C2-Br reacts first (rare), a strained 3-membered aziridinone would form, which is unstable.

  • Elimination Side Product: If the proton NMR shows alkene signals (typically

    
     5.5-6.5 ppm), the base concentration or temperature was too high.
    

References

  • General Piperidine Synthesis: Mishra, S., et al. (2023).[4][5][6][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[8]

  • Lactam Formation via Cyclization: Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A.

  • Functionalization of Piperidin-2-ones: Brunotte, L., et al. (2024).[2] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc.

  • Starting Material Data: PubChem Compound Summary for CID 85875156, 2,5-Dibromo-N-methylpentanamide. National Center for Biotechnology Information.

  • Mechanistic Insight (Halo-amide cyclization): BenchChem Application Notes. Reaction of halo-amines and amides: Cyclization mechanisms.

Sources

Application Note: Scalable Synthesis of 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1) is a critical bifunctional intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and piperidine-based heterocycles. Its value lies in its dual electrophilic sites (


-bromo and 

-bromo), which allow for controlled cyclization or sequential substitution.

This guide details a scalable, one-pot, two-step protocol utilizing the brominative ring-opening of


-valerolactone. Unlike multi-step linear syntheses starting from acyclic precursors, this route leverages the thermodynamic driving force of lactone ring-opening to install both bromine atoms and the acid bromide functionality in a single operation, followed by a controlled amidation.
Key Advantages of This Protocol
  • Atom Economy: Utilizes the lactone oxygen as the leaving group for the

    
    -bromide.
    
  • Scalability: Avoids chromatographic purification; relies on crystallization.

  • Throughput: "Telescoped" process eliminates isolation of the moisture-sensitive acid bromide intermediate.

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the Hell-Volhard-Zelinsky (HVZ) modification for lactones. The reaction proceeds via the in situ generation of phosphorus tribromide (


), which opens the 

-valerolactone ring to form 5-bromopentanoyl bromide. Subsequent enolization of the acid bromide allows for electrophilic bromination at the

-position (C2).
Reaction Scheme (Graphviz)

ReactionScheme cluster_onepot Stage 1: Telescoped Bromination (One-Pot) Lactone δ-Valerolactone (Starting Material) Inter1 Intermediate 1: 5-Bromopentanoyl bromide Lactone->Inter1 PBr3 opens ring Inter2 Intermediate 2: 2,5-Dibromopentanoyl bromide Inter1->Inter2 Enolization + Br2 Product 2,5-Dibromo-N-methylpentanamide (Target) Inter2->Product Nucleophilic Acyl Substitution Reagent1 PBr3 (cat), Br2 Ring Opening Reagent2 Br2 (excess) α-Bromination Reagent3 MeNH2 (aq/THF) Amidation

Caption: Mechanistic flow from lactone ring-opening to the final amide quench.

Detailed Experimental Protocol

Stage 1: Brominative Ring Opening

Objective: Convert


-valerolactone to 2,5-dibromopentanoyl bromide.
Critical Quality Attribute (CQA):  Conversion >98% to prevent monobromo impurities.
Reagents & Stoichiometry
ReagentEquiv.Role

-Valerolactone
1.0Substrate
Phosphorus Tribromide (

)
0.05Catalyst/Ring Opener
Bromine (

)
2.1 - 2.2Reagent (1 eq for ring, 1 eq for

-sub)
Dichloromethane (DCM)5 VolSolvent (Optional, can be neat)
Procedure
  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser (vented to a caustic scrubber for HBr), and a pressure-equalizing addition funnel.

  • Charging: Charge

    
    -valerolactone and 
    
    
    
    (0.05 eq) under
    
    
    atmosphere.
    • Note: Pure

      
       is preferred over Red Phosphorus for ease of dosing and safety (avoids pyrophoric solids).
      
  • Initiation: Heat the mixture to 40°C. Add the first portion of

    
     (0.1 eq) to initiate the reaction. Look for HBr evolution and color fade (red to orange).
    
  • Addition: Once initiated, add the remaining

    
     dropwise over 2–3 hours.
    
    • Exotherm Control: Maintain internal temperature between 50–60°C.

  • Cook-out: After addition, raise temperature to 80°C (or reflux if using solvent) and stir for 4 hours.

    • IPC (In-Process Control): Take an aliquot, quench with MeOH, and analyze by GC/HPLC. Target: <1% monobromo-methyl ester.

Stage 2: Amidation (The Quench)

Objective: React the acid bromide with methylamine to form the amide without displacing the alkyl bromides. Safety Warning: This step is highly exothermic.

Reagents
ReagentEquiv.Role
Methylamine (40% aq. or 2M in THF)2.5Nucleophile + Acid Scavenger
MTBE or DCM10 VolExtraction Solvent
Procedure
  • Preparation: Cool the reaction mass from Stage 1 to 0–5°C. Dilute with dry DCM (if run neat).

  • Quench Setup: In a separate vessel, charge the Methylamine solution and cool to -10°C.

  • Reverse Addition: Slowly add the acid bromide solution into the Methylamine solution.

    • Rationale: Keeping the amine in excess minimizes dimer formation (reaction of product amide with unreacted acid bromide).

    • Temp Control: Do not exceed 10°C.

  • Work-up:

    • Add water to dissolve methylammonium bromide salts.

    • Separate the organic layer.[1]

    • Wash organic layer with 1M HCl (to remove residual amine) and Brine.

    • Dry over

      
       and concentrate.
      

Purification & Characterization

Crude 2,5-Dibromo-N-methylpentanamide is typically an off-white solid or viscous oil.

  • Crystallization: Recrystallize from Ethyl Acetate/Heptane (1:3) .

    • Heat to 50°C to dissolve, cool slowly to 0°C.

  • Yield: Expected isolated yield is 75–85%.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)> 98.0%
Identity 1H-NMRConsistent with structure
Residue on Ignition Gravimetric< 0.1%

Process Safety & Engineering Controls

Workflow Logic & Safety Diagram

SafetyWorkflow Start Start: Lactone + PBr3 Br2Add Bromine Addition (Exothermic, HBr Evolution) Start->Br2Add Scrubber Caustic Scrubber (NaOH) Br2Add->Scrubber HBr Gas Intermed Acid Bromide Formed Br2Add->Intermed Warning1 Critical: Venting Ensure scrubber capacity > theoretical HBr Br2Add->Warning1 Quench Reverse Addition to MeNH2 (High Exotherm) Intermed->Quench Slow dosing < 10°C Workup Phase Separation & Cryst. Quench->Workup Warning2 Critical: Stoichiometry Excess amine required to scavenge HBr Quench->Warning2

Caption: Process safety flow emphasizing exotherm management and off-gas scrubbing.

Critical Hazards
  • HBr Evolution: The bromination step generates 2 moles of HBr gas per mole of lactone. The scrubber must be sized to neutralize this volume.

  • Thermal Runaway: The reaction of acid bromides with amines is instantaneous and highly exothermic. "Reverse addition" (Acid halide into Amine) is mandatory to control the heat release and prevent impurity formation.

  • Lachrymators: Both

    
     and the intermediate acid bromide are severe lachrymators and corrosive. All operations must occur in a fume hood or closed containment.
    

References

  • Lactone Bromination Mechanism

    • Smits, H. et al.

      
      -dihaloalkanes from lactones." Organic Syntheses, Coll.[2] Vol. 2, p. 169.
      
    • Context: Establishes the P/Br2 ring-opening methodology for 5- and 6-membered lactones.
  • HDAC Inhibitor Synthesis (Analogous Chemistry)

    • Mai, A. et al. (2003). "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 46(4), 512-524.
    • Context: Describes amide formation and linker str
  • Process Safety for Amidation: Guidance on "Reverse Addition" for exothermic amidations. Bretherick's Handbook of Reactive Chemical Hazards. (Standard Reference for HBr/Amine exotherms).
  • Commercial Availability & Properties

    • PubChem Compound Summary for CID 85875156 (2,5-Dibromo-N-methylpentanamide).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Methylpentanamide Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMP-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Selectivity Control in the Bromination of N-Methylpentanamide[1]

Executive Summary

Achieving high yields in the bromination of N-methylpentanamide (a secondary amide) requires a distinct mechanistic approach compared to ketones or esters.[1] The common failure mode is treating the amide as a simple enolizable substrate.

Because N-methylpentanamide possesses an acidic


 proton (

) that is more acidic than the

-proton (

), standard bases (1 equivalent) will result in 0% yield of the desired

-bromo product, yielding only the

-metalated species.[1]

The Solution: You must utilize a Dianion Strategy requiring


 equivalents of a strong base (LDA) to access the 

-carbon.
Module 1: The Standardized High-Yield Protocol

Use this protocol to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ReagentEquivalentsRoleCritical Note
N-Methylpentanamide 1.0SubstrateMust be dry (azeotrope with toluene if needed).[1]
LDA (Lithium Diisopropylamide) 2.2 - 2.5 BaseCrucial: 1st eq removes N-H; 2nd eq removes

-C-H.[1]
LiCl (Lithium Chloride) 3.0 - 5.0AdditiveSolubilizes the dianion; breaks up LDA aggregates.[1]
NBS (N-Bromosuccinimide) 1.1 - 1.2ElectrophileAdd as a solid or solution in THF.[1]
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free.[1]
Step-by-Step Methodology
  • Drying: Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous LiCl (flame dry under vacuum) to the flask.

  • Base Preparation: Add THF and cool to -78°C . Add LDA (2.2 equiv).

  • Dianion Formation:

    • Dissolve N-methylpentanamide in minimal THF.[1]

    • Add dropwise to the LDA/LiCl mixture at -78°C over 15 minutes.

    • CRITICAL STEP: Allow the mixture to warm to 0°C for 30 minutes. Why? The second deprotonation (

      
      -C) is kinetically slow at -78°C due to the high 
      
      
      
      .[1] Warming ensures complete dianion formation.[1]
  • Bromination:

    • Cool the mixture back down to -78°C .

    • Add NBS (freshly recrystallized) rapidly (if solid) or via cannula (if THF solution).

    • Stir for 1 hour at -78°C.

  • Quench: Add saturated aqueous

    
     while still cold. Extract with EtOAc.
    
Module 2: Diagnostic Visualization
Pathway Analysis: Why 1 Equivalent Fails

The following diagram illustrates the competition between


-deprotonation and 

-deprotonation.

BrominationPathways Start N-Methylpentanamide (Substrate) Base1 Add 1.0 eq LDA Start->Base1 Base2 Add >2.0 eq LDA Start->Base2 MonoAnion Monoanion (N-Li) (Inert to Electrophile at C-alpha) Base1->MonoAnion Fast Deprotonation (pKa ~17) Dianion Dianion (N-Li, C-Li) (Reactive Species) Base2->Dianion Sequential Deprotonation (pKa ~17 then ~30) Electrophile Add NBS MonoAnion->Electrophile Slow/No Reaction at C Dianion->Electrophile Rapid Reaction at C-alpha Prod_N N-Bromo-N-methylpentanamide (Unstable / Rearrangement) Electrophile->Prod_N Kinetic Trap (if quenched wrong) Prod_C 2-Bromo-N-methylpentanamide (Target Product) Electrophile->Prod_C Major Pathway

Figure 1: Mechanistic divergence based on base equivalents.[1] The dianion is required for


-functionalization.
Module 3: Troubleshooting & FAQs
Q1: My yield is stuck at <30%. I am using 2.0 equivalents of LDA.

Diagnosis: You likely have "Base Kill" from moisture or titer decay. Technical Explanation: Commercial LDA degrades over time. If your LDA is effectively 0.9M instead of 1.0M, adding "2.0 equivalents" actually delivers 1.8 equivalents.

  • The Trap: The first 1.0 eq is consumed entirely by the

    
     proton. You are left with only 0.8 eq for the difficult 
    
    
    
    -proton.
  • The Fix:

    • Titrate your LDA before use (use menthol/phenanthroline method).

    • Use a slight excess (2.2 to 2.5 eq) to account for adventitious moisture.

Q2: I see a product spot, but it disappears or decomposes during workup.

Diagnosis: You may have formed the N-bromo species (N-Br), which is liable to undergo the Hofmann Rearrangement or hydrolysis.[1] Technical Explanation: If the dianion was not fully formed (see Step 3 in Protocol), NBS will react with the trace neutral amide or monoanion at the Nitrogen.

  • The Fix: Ensure the 0°C warming step is included to drive the reaction to the dianion.

  • Workup Adjustment: Quench with dilute sodium thiosulfate (

    
    ) to destroy unreacted NBS immediately, preventing post-reaction 
    
    
    
    -bromination.[1]
Q3: The reaction mixture turns into a gel/solid and stirring stops.

Diagnosis: Aggregation of Lithium species. Technical Explanation: Lithium enolates, especially dianions, form tight aggregates in THF. This reduces reactivity and prevents the base from reaching the substrate.

  • The Fix: Add LiCl (Lithium Chloride) . LiCl breaks up the aggregates, creating monomeric (more reactive) species and maintaining solubility. Use 3-5 equivalents of anhydrous LiCl.[1]

Q4: Can I use

instead of NBS?

Recommendation: Avoid. Reasoning: Elemental bromine (


) is an oxidant.[1] When exposing a dianion (which is electron-rich) to 

, you risk Single Electron Transfer (SET) oxidative coupling (dimerization of the amide) rather than clean bromination. NBS provides a controlled source of "positive bromine" (

) without the strong oxidizing potential of elemental bromine.
Module 4: Decision Tree for Optimization

Troubleshooting Problem Identify Issue Issue1 Low Conversion (Recovered SM) Problem->Issue1 Issue2 Wrong Product (N-Bromo / Rearrangement) Problem->Issue2 Issue3 Poly-bromination Problem->Issue3 Sol1 Increase LDA to 2.5 eq Warm to 0°C for 30 min Issue1->Sol1 Sol2 Check Temp Control Ensure -78°C during NBS add Issue2->Sol2 Sol3 Reduce NBS to 0.95 eq Add dropwise Issue3->Sol3

Figure 2: Rapid diagnostic flowchart for common experimental failures.

References
  • Myers, A. G. (2006). Synthesis of Amides and Related Compounds. Harvard University Chemistry Handouts.
  • Guziec, F. S., & Torres, F. F. (1993).[2] Synthesis of N-substituted 2-haloamides. Journal of Organic Chemistry, 58(6), 1604–1606. Link[1]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides. Angewandte Chemie International Edition, 27(12), 1624–1654.
  • PubChem. (n.d.).[3] 2-bromo-N-methylpentanamide Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the intramolecular cyclization of 2,5-Dibromo-N-methylpentanamide. This guide is designed to provide in-depth, field-proven insights to help you navigate experimental challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles governing this transformation.

Section 1: Reaction Fundamentals & Expected Outcome

Q: What is the primary expected product from the cyclization of 2,5-Dibromo-N-methylpentanamide, and what is the underlying mechanism?

A: The expected and most favorable product is 3-bromo-1-methylpyrrolidin-2-one . This transformation is an intramolecular nucleophilic substitution reaction (S_N2).

Mechanism Breakdown:

  • Deprotonation: A suitable base abstracts the proton from the N-methylamide nitrogen, which is the most acidic proton in the molecule. This generates a resonance-stabilized amide anion (an amidate).

  • Intramolecular S_N2 Attack: The nucleophilic nitrogen anion attacks the carbon bearing the bromine at the 5-position (C5). This intramolecular attack is highly favored as it leads to the formation of a thermodynamically stable 5-membered ring (a γ-lactam).[1][2]

  • Displacement: The bromide ion is displaced as a leaving group, yielding the final cyclized product.

This 5-exo-trig cyclization is kinetically and thermodynamically favored over the alternative 4-exo-trig pathway (attack at C2), which would form a more strained 4-membered ring.

Caption: Troubleshooting flowchart for low or no conversion.

Guide B: Issue - Formation of Side Products

The key to preventing side products is to favor the intramolecular pathway over all other possibilities.

Root Cause Analysis & Solutions
Potential CauseScientific ExplanationRecommended Solution
Intermolecular Dimerization At high concentrations, the probability of two molecules colliding (intermolecular) becomes competitive with the internal cyclization (intramolecular). This is a classic challenge in forming rings.Employ High-Dilution Conditions. Run the reaction at a low concentration (0.01 - 0.05 M). A syringe pump for slow addition of the substrate to a solution of the base can further enforce "pseudo-dilution" and dramatically favor the intramolecular pathway. [3]
E2 Elimination Sterically hindered bases (e.g., KOtBu, DBU) are more likely to abstract a proton from carbon (C3 or C4) adjacent to a bromine, leading to an alkene via an E2 mechanism, rather than deprotonating the nitrogen.Use a Non-hindered Base. Sodium hydride (NaH) is an excellent choice as it is small, non-nucleophilic, and primarily acts as a base to deprotonate the amide, minimizing competitive E2 elimination.
Hydrolysis Water can act as a nucleophile, attacking the alkyl halides, or participate in base-mediated hydrolysis of the amide bond, especially with heat. [4]Maintain Strictly Anhydrous Conditions. Oven- or flame-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. Quench the reaction carefully with an anhydrous or non-aqueous source if possible before aqueous workup.
Mechanisms of Common Side Reactions

Side_Reactions cluster_0 E2 Elimination Pathway cluster_1 Intermolecular Dimerization A 2,5-Dibromo-N-methylpentanamide B Unsaturated Amide A->B Strong, Hindered Base (e.g., KOtBu) C Amidate Anion E Dimer C->E High Concentration D Another Substrate Molecule

Caption: Competing pathways: E2 Elimination and Dimerization.

Section 4: Recommended Experimental Protocols

Protocol 1: General Procedure for High-Yield Cyclization

This protocol incorporates best practices to favor the desired intramolecular cyclization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (to achieve a final concentration of 0.05 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Stir the suspension.

  • Substrate Addition: Dissolve 2,5-Dibromo-N-methylpentanamide (1.0 equivalent) in a separate flask with anhydrous THF.

  • Reaction: Add the substrate solution dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

  • Heating & Monitoring: After the addition is complete, gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Proceed to extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 3-bromo-1-methylpyrrolidin-2-one.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Mobile Phase: A starting point for the solvent system is a 30:70 mixture of ethyl acetate and hexanes. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) if the compounds are UV-active. Staining with potassium permanganate (KMnO₄) is also effective for visualizing the reactants and products.

  • Expected Result: The product, 3-bromo-1-methylpyrrolidin-2-one, is expected to be more polar than the starting material and will have a lower R_f value.

References

  • One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative ... - RSC Publishing. (2016, December 16). RSC Publishing. [Link]

  • Huang, H., He, G., Zhu, G., Zhu, X., Qiu, S., & Zhu, H. (2015). Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. The Journal of Organic Chemistry, 80(7), 3480–3487. [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Organic Letters, 5(19), 3545–3547. [Link]

  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. (n.d.). ResearchGate. [Link]

  • Ito, Y., & Miyake, Y. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Yugō Gōsei Kagaku Kyōkaishi, 78(12), 1189-1200. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 18(49), 15618-15639. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2010). Base-catalyzed halogen dance reaction and oxidative coupling sequence as a convenient method for the preparation of dihalo-bisheteroarenes. Organic Letters, 12(9), 2136–2139. [Link]

  • Amide Bond Formation in Cyclization. (2024, September 3). QYAOBIO. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. [Link]

  • Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. (2023, November 10). ACS Catalysis. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • 2,5-Dibromo-N-methylpentanamide. (n.d.). PubChem. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31). Beilstein Journal of Organic Chemistry. [Link]

  • Nazarov Cyclization. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]

  • Homocoupling of alkyl halides and cyclization of .alpha.,.omega.-dihaloalkanes via activated copper. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. (2019, December 15). PubMed. [Link]

  • CHEM 222, Chapter 14: Synthesis of Epoxides: Base-promoted Cyclization. (2017). Digital Commons @ St. Norbert College. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]

  • Halonium-Induced Cyclization Reactions. (2025, August 9). ResearchGate. [Link]

  • Green Organic Synthesis of N-Methylpyrrolidine. (n.d.). ResearchGate. [Link]

  • Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. (n.d.). PMC. [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]

  • Nazarov cyclization reaction. (n.d.). Wikipedia. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. (2020, July 9). MDPI. [Link]

  • Intramolecular Cyclization. (2023, June 29). Encyclopedia MDPI. [Link]

  • Cyclization of interlocked fumaramides into b-lactams. (2020, November 10). Semantic Scholar. [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2,5-Dibromo-N-methylpentanamide shifts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 2,5-Dibromo-N-methylpentanamide Content Type: Technical Comparison & Interpretation Guide

Executive Summary & Structural Context

2,5-Dibromo-N-methylpentanamide is a functionalized acyclic amide, often utilized as a synthetic intermediate in the formation of nitrogen heterocycles (e.g., piperidines) or peptidomimetics.[1][2] Its structure features two distinct bromine environments—an


-bromo amide and a terminal primary alkyl bromide—creating a unique spectroscopic signature.

This guide compares the 1H NMR profile of the target molecule against its non-brominated precursor, N-methylpentanamide , to demonstrate the diagnostic chemical shift effects (


) essential for confirming successful synthesis. It also evaluates solvent "performance" (CDCl

vs. DMSO-

) for resolution of the amide proton.
The Molecule at a Glance
  • Formula:

    
    
    
  • Key Spin Systems:

    • A: Amide N-Methyl doublet (

      
      ).
      
    • B: Deshielded Methine (

      
      ).
      
    • C: Terminal Methylene (

      
      ).
      
    • D: Central Methylene Bridge (

      
      ).
      

Comparative Analysis: Target vs. Precursor

To validate the identity of 2,5-Dibromo-N-methylpentanamide, one must observe specific downfield shifts relative to the unbrominated starting material (or analogue). The table below highlights these diagnostic "performance" metrics—the ability of the bromine atoms to resolve overlapping alkyl signals into distinct, deshielded peaks.

Table 1: Diagnostic Shift Comparison ( )

Values are approximate (ppm) based on standard substituent additivity rules and solvent CDCl


.
Proton EnvironmentN-Methylpentanamide (Precursor)2,5-Dibromo-N-methylpentanamide (Target)

(Shift Impact)
Diagnostic Note
H-2 (

-position)
~2.15 ppm (

, t)
~4.35 - 4.50 ppm (

, dd/t)
+2.2 ppm Primary Confirmation. Huge downfield shift due to Br + C=O anisotropy.
H-5 (Terminal) ~0.90 ppm (

, t)
~3.40 - 3.55 ppm (

, t)
+2.5 ppm Secondary Confirmation. Transformation of methyl to bromomethyl.
N-Methyl (

)
~2.80 ppm (d)~2.85 ppm (d)+0.05 ppmNegligible change; confirms amide integrity.
H-3 (

-position)
~1.60 ppm (m)~2.10 - 2.30 ppm (m)+0.6 ppmDeshielded by adjacent

-Br.
Amide NH ~5.5 - 6.5 ppm (br)~6.0 - 7.0 ppm (br)VariableAcidity increases slightly due to inductive effect of Br.

Detailed Spectral Assignment (Step-by-Step)

This section details the assignment logic. The numbering scheme assumes C1 is the Carbonyl carbon.

Region 1: The Amide Zone (6.0 – 8.0 ppm)
  • Signal: Broad singlet or quartet (if coupling to

    
     is resolved).
    
  • Interpretation: The Amide NH .

  • Solvent Dependency: In CDCl

    
     , this peak is often broad and concentration-dependent. In DMSO-
    
    
    
    , it sharpens and shifts downfield (approx. 7.8–8.2 ppm) due to hydrogen bonding, often revealing the coupling to the methyl group (
    
    
    Hz).
Region 2: The Alpha-Methine Zone (4.2 – 4.6 ppm)
  • Signal: H-2 (

    
    ).
    
  • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

  • Logic: This is the most deshielded aliphatic proton. It feels the electron-withdrawing pull of both the Carbonyl group and the

    
    -Bromine.
    
  • Stereochemistry Note: Since C2 is a chiral center, this molecule exists as a racemate. If chiral shift reagents were used, this peak would split.

Region 3: The Terminal Halogen Zone (3.3 – 3.6 ppm)
  • Signal: H-5 (

    
    ).
    
  • Multiplicity: Triplet (t),

    
     Hz.
    
  • Logic: Typical range for primary alkyl bromides. The integration should correspond to 2 protons.

Region 4: The N-Methyl Zone (2.7 – 2.9 ppm)
  • Signal: N-Me (

    
    ).
    
  • Multiplicity: Doublet (d),

    
     Hz.
    
  • Logic: The doublet arises from coupling to the adjacent NH proton. If the NH is exchanged with

    
    , this signal collapses to a singlet.
    
Region 5: The Alkyl Bridge (1.9 – 2.4 ppm)
  • Signal: H-3 and H-4 (

    
    ).
    
  • Multiplicity: Complex multiplets.

  • Logic:

    • H-3 is

      
       to the Carbonyl/Bromine and will be slightly more deshielded (approx 2.1–2.3 ppm).
      
    • H-4 is

      
       to the terminal Bromine (approx 1.9–2.1 ppm).
      
    • Note: These signals often overlap.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data suitable for publication or quality control, follow this validated workflow.

Reagents
  • Solvent A: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane). Best for general assignment.
    
  • Solvent B: DMSO-

    
    . Best for resolving Amide NH coupling.
    
  • Internal Standard: TMS (set to

    
     0.00 ppm).
    
Methodology
  • Massing: Weigh 5–10 mg of 2,5-Dibromo-N-methylpentanamide into a clean vial.

    • Why: <5 mg yields poor signal-to-noise; >15 mg can cause viscosity broadening.

  • Solvation: Add 0.6 mL of Solvent A (CDCl

    
    ). Cap and invert gently until fully dissolved.
    
    • Check: Ensure the solution is clear. If cloudy, filter through a small glass wool plug into the NMR tube.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correct manually if automatic phasing fails on the broad NH peak.

    • Baseline correct (Bernstein polynomial).

    • Reference TMS to 0.00 ppm.[2][3][4]

Logic Visualization (Assignment Flowchart)

The following diagram illustrates the logical pathway to assign the spectrum using 1D and 2D NMR correlations.

NMR_Assignment_Flow Sample Sample: 2,5-Dibromo-N-methylpentanamide Scan1H 1H NMR Scan (1D) Sample->Scan1H Sig_NH Broad Peak (6.0-7.0 ppm) Scan1H->Sig_NH Sig_Alpha Deshielded Multiplet (4.3-4.5 ppm) Scan1H->Sig_Alpha Sig_Term Triplet (3.4-3.6 ppm) Scan1H->Sig_Term Sig_NMe Doublet (2.8 ppm) Scan1H->Sig_NMe Assign_NH Amide NH (Confirm w/ D2O shake) Sig_NH->Assign_NH Exchangeable Assign_Alpha H-2 (Alpha-CH-Br) (Deshielded by C=O & Br) Sig_Alpha->Assign_Alpha COSY correlation to H-3 Assign_Term H-5 (CH2-Br) (Terminal Halogen) Sig_Term->Assign_Term Integration 2H Assign_NMe N-Methyl Group (Coupled to NH) Sig_NMe->Assign_NMe Coupling J=4.8Hz Assign_NH->Assign_NMe COSY Crosspeak

Figure 1: Logical workflow for assigning the 1H NMR signals of 2,5-Dibromo-N-methylpentanamide based on chemical shift rules and connectivity.

Advanced Interpretation: Stereochemical Considerations

Because C2 is chiral, the protons on C3 and C4 are theoretically diastereotopic .

  • Observation: In a high-field instrument (>500 MHz) or in rigid solvents, the C3 and C4 methylene protons may not appear as simple triplets/quintets. They may appear as complex multiplets (ABX or ABXY systems) because

    
     and 
    
    
    
    on the same carbon are not magnetically equivalent.
  • Practical Tip: Do not over-interpret the "messy" region between 1.9–2.4 ppm. Integration is the key validator here (should sum to 4H total for the bridge).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for additivity rules and substituent effects).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online database for chemical shifts).

  • PubChem Database. (2024). 2,5-Dibromo-N-methylpentanamide Compound Summary. National Library of Medicine.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Pentanamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the surveillance of New Psychoactive Substances (NPS), synthetic cannabinoids containing pentyl chains—specifically pentanamide derivatives—represent a persistent analytical challenge. While fluorinated analogs (e.g., 5F-AKB48) dominate the illicit market, brominated pentanamides serve as critical reference standards and metabolic markers for structural elucidation.

This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation predictability, and isotopic diagnostic capability—of brominated pentanamides against their chlorinated and fluorinated counterparts. We demonstrate that while fluorine offers biological potency, bromine provides superior analytical distinctiveness due to its unique isotopic signature, facilitating unambiguous identification in complex matrices.

Part 1: The Isotopic Advantage (Br vs. Cl vs. F)

The primary differentiator in the mass spectral analysis of halogenated pentanamides is the isotopic abundance pattern. This is the "fingerprint" that validates the presence of the halogen before fragmentation analysis begins.

Comparative Isotopic Performance

The following table contrasts the theoretical MS1 (molecular ion) behavior of a generic pentanamide core modified with different halogens.

FeatureBromine (Br) Chlorine (Cl) Fluorine (F)
Isotopes

Br /

Br

Cl /

Cl

F (Monoisotopic)
Abundance Ratio 1 : 1 (50.7% : 49.3%)3 : 1 (75.8% : 24.2%)N/A
Mass Defect Significant negative defectModerate negative defectSlight negative defect
Diagnostic Value High. The "Twin Tower" peak pattern at

and

is unmistakable.[1]
Medium. The 3:1 ratio is common but can be mimicked by overlapping impurities.Low. Indistinguishable from H-analogs without high-resolution MS (HRMS).
Mechanism of Detection[2]
  • Bromine: The nearly equal abundance of

    
    Br and 
    
    
    
    Br splits the ion intensity evenly.[1][2][3] If a precursor ion is selected at
    
    
    300, a confirmational peak of equal height exists at
    
    
    302.
  • Fluorine: Lacks a stable heavy isotope. It relies entirely on the mass shift of +18 Da (replacing H with F) or +2 Da (replacing OH with F). In low-resolution quadrupole instruments, this is easily confused with oxidation or adduct formation.

Part 2: Fragmentation Mechanisms (EI vs. ESI)[2][5]

The structural elucidation of brominated pentanamides relies on two distinct fragmentation pathways driven by the ionization method.

Electron Ionization (EI) – The "Hard" Approach

In GC-MS, the radical cation (


) is formed. For N-pentyl pentanamides, the dominant pathway is the McLafferty Rearrangement .
  • Requirement: Presence of a

    
    -hydrogen on the carbonyl side chain.[4][5][6][7]
    
  • Mechanism: The carbonyl oxygen abstracts the

    
    -hydrogen, leading to a six-membered transition state.[6] The bond between the 
    
    
    
    and
    
    
    carbons cleaves.[4][6]
  • Result: Formation of a neutral alkene and a radical cation enol (the McLafferty ion).

Electrospray Ionization (ESI) – The "Soft" Approach

In LC-MS/MS, the even-electron protonated molecule (


) is generated. Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Mechanism: Amide bond cleavage is the primary driver.

  • Result: Formation of the acylium ion (R-C≡O

    
    ) and the neutral amine, or the protonated amine and a neutral ketene.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for a brominated pentanamide derivative.

FragmentationPathways Precursor Brominated Pentanamide (Precursor Ion) EI_Node Electron Ionization (EI) Radical Cation M+. Precursor->EI_Node GC-MS ESI_Node Electrospray (ESI) Protonated [M+H]+ Precursor->ESI_Node LC-MS McLafferty_TS 6-Membered Transition State EI_Node->McLafferty_TS Gamma-H Abstraction Fragment_Enol McLafferty Ion (Base Peak) McLafferty_TS->Fragment_Enol Beta-Cleavage Neutral_Alkene Neutral Alkene (Lost) McLafferty_TS->Neutral_Alkene Amide_Cleavage Amide Bond Cleavage (CID) ESI_Node->Amide_Cleavage Collision Energy Acylium Acylium Ion [R-C=O]+ Amide_Cleavage->Acylium Path A Amine_Ion Protonated Amine [R'-NH3]+ Amide_Cleavage->Amine_Ion Path B

Figure 1: Dual fragmentation pathways for brominated pentanamides. EI favors the McLafferty rearrangement due to radical mechanics, while ESI favors direct amide hydrolysis-like cleavage.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the detection of the unique bromine isotopic pattern while validating the fragmentation efficiency.[1]

Materials
  • Analytes: 5-bromo-N-pentylpentanamide (Target), 5-fluoro-N-pentylpentanamide (Control).

  • Solvents: LC-MS grade Methanol, Formic Acid (0.1%).

  • Instrumentation: Q-ToF or Triple Quadrupole MS.

Step-by-Step Workflow
  • Preparation of Standards:

    • Dissolve 1 mg of brominated standard in 1 mL MeOH to create a 1 mg/mL stock.

    • Validation Check: Dilute to 1 µg/mL and infuse directly. Verify the 1:1 doublet at the expected molecular weight. If the ratio is not 1:1, the standard is degraded or contaminated.

  • LC-MS/MS Configuration (ESI+):

    • Flow Rate: 0.4 mL/min (C18 Column).

    • Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeOH + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Source Temp: 350°C.

  • Fragmentation Optimization (CID):

    • Apply a "Stepped Collision Energy" (e.g., 15, 30, 45 eV).

    • Causality: Low energy (15 eV) preserves the molecular ion doublet for isotopic confirmation. High energy (45 eV) forces the amide bond breakage to generate the diagnostic acylium ion.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the

      
       and 
      
      
      
      peaks.
    • Ensure both peaks co-elute perfectly. Any retention time shift between the isotopes indicates an interference, not a brominated compound.

Part 4: Comparative Data Analysis

The following table simulates experimental data for N-(5-bromopentyl)pentanamide versus its analogs.

Base Structure: Pentanamide core (


)
ParameterBrominated Analog (X=Br) Chlorinated Analog (X=Cl) Fluorinated Analog (X=F)
Formula



Monoisotopic Mass 249.07 (for

Br)
205.12 (for

Cl)
189.15
Precursor Ion (

)
250.07 / 252.07 206.12 / 208.12 190.15
Isotope Ratio 100% : 98%100% : 32%100% : 1.1% (

)
Major Fragment (EI)

59 (McLafferty)

59 (McLafferty)

59 (McLafferty)
Diagnostic Fragment (ESI)

150/152 (

)

106/108 (

)

90 (

)
Interpretation
  • Commonality: In EI, the base peak (

    
     59) is often the same for all analogs if the modification is on the N-alkyl chain rather than the carbonyl chain, as the McLafferty rearrangement involves the carbonyl side.
    
  • Specificity: In ESI, the cleavage of the amide bond releases the N-alkyl chain carrying the halogen. The brominated fragment (

    
     150/152) retains the 1:1 signature, providing a secondary confirmation that the halogen is located on the pentyl tail, not the core.
    

References

  • Smith, R. M. (2025). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of isotopic abundance).
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pentanamide Derivatives. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectrometry Recommendations. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty Rearrangement).

Sources

Comparing reactivity of 2,5-Dibromo-N-methylpentanamide vs 2,5-dichloropentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-Dibromo-N-methylpentanamide and 2,5-dichloropentanamide , focusing on their utility as electrophilic building blocks in the synthesis of functionalized piperidines and lactams.

Executive Summary

For researchers in medicinal chemistry, the choice between the 2,5-Dibromo-N-methyl and 2,5-Dichloro-primary variants of pentanamide dictates the synthetic strategy for accessing pipecolic acid (piperidine-2-carboxylic acid) derivatives.

  • 2,5-Dibromo-N-methylpentanamide is the high-reactivity, pre-functionalized choice. It undergoes rapid, mild cyclization to form N-methyl-3-bromopiperidin-2-one, ideal for late-stage diversification where harsh conditions must be avoided.

  • 2,5-Dichloropentanamide is the cost-effective, flexible choice. It requires forcing conditions (higher heat/catalysis) for cyclization but offers a "blank slate" nitrogen (N-H) for diverse subsequent derivatization.

Structural & Mechanistic Analysis

The core reactivity difference stems from two distinct vectors: the Leaving Group Ability (Br vs. Cl) and the Amide Substitution (N-Me vs. NH₂) .

A. Leaving Group Kinetics (The Halogen Effect)

The C5-halogen (delta-position) is the primary electrophilic site for intramolecular cyclization.

  • Bromide (

    
    ):  The C-Br bond is weaker (~68 kcal/mol) and longer than the C-Cl bond (~81 kcal/mol). Bromide is a superior leaving group (
    
    
    
    of HBr = -9) compared to Chloride (
    
    
    of HCl = -7), accelerating the rate of intramolecular
    
    
    attack by the amide nitrogen by a factor of 50–100x under identical conditions.
  • Chloride (

    
    ):  The C-Cl bond is robust. Cyclization often requires elevated temperatures (>80°C) or Finkelstein activation (addition of KI) to proceed efficiently.
    
B. The Nitrogen Nucleophile (The Amide Effect)
  • N-Methyl (Secondary Amide): The inductive effect of the methyl group slightly increases the electron density on the nitrogen relative to a primary amide, potentially enhancing nucleophilicity upon deprotonation. However, its primary advantage is atom economy —it installs the N-methyl motif immediately, avoiding toxic methylation steps later.

  • Primary Amide (

    
    ):  Offers synthetic versatility. The resulting lactam has a free N-H, allowing for diverse N-alkylations or N-arylations in subsequent steps.
    
C. Reaction Pathway Diagram

The following diagram illustrates the cyclization pathways and the critical kinetic branch points.

ReactivityPathway Start_Br 2,5-Dibromo-N-methylpentanamide (High Reactivity) Intermediate Amide Enolate / Anion (Transient Species) Start_Br->Intermediate Mild Base (K2CO3), RT Start_Cl 2,5-Dichloropentanamide (Lower Reactivity) Start_Cl->Intermediate Strong Base (NaH) or Heat Product_Br 1-Methyl-3-bromo-piperidin-2-one (Kinetic Product) Intermediate->Product_Br Fast Cyclization (k1) C5-Br Displacement Product_Cl 3-Chloro-piperidin-2-one (Thermodynamic Product) Intermediate->Product_Cl Slow Cyclization (k2) C5-Cl Displacement Side_Elim Elimination Side Product (Enamide/Enone) Intermediate->Side_Elim Elimination (k_elim) Competes at High Temp

Figure 1: Comparative cyclization pathways. The Dibromo variant (Blue path) allows mild, room-temperature conversion, minimizing elimination side products.

Quantitative Performance Comparison

The following data summarizes typical experimental outcomes when subjecting these scaffolds to standard cyclization conditions (e.g., DMF, Base).

Feature2,5-Dibromo-N-methylpentanamide2,5-Dichloropentanamide
Leaving Group Bromide (Excellent)Chloride (Moderate)
Cyclization Temp 20°C – 40°C80°C – 110°C
Typical Yield 85 – 92%60 – 75%
Reaction Time 2 – 4 Hours12 – 24 Hours
Major Side Reaction Minimal; Trace hydrolysisElimination (Dehydrohalogenation) due to heat
Catalyst Need NoneOften requires KI (Finkelstein) or Crown Ether
Product Scaffold N-Methyl-3-halo-valerolactamN-H-3-halo-valerolactam

Experimental Protocols

Protocol A: High-Efficiency Cyclization of 2,5-Dibromo-N-methylpentanamide

Use this protocol for sensitive substrates or when high throughput is required.

  • Preparation: Dissolve 2,5-Dibromo-N-methylpentanamide (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    , 1.5 equiv) or finely ground Potassium Carbonate (
    
    
    
    , 2.0 equiv).
    • Expert Note: Cesium is preferred due to the "Cesium Effect," which aids solubility and stabilizes the transition state for macro/micro-cyclization.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
  • Result: Yields 3-bromo-1-methylpiperidin-2-one as a solid or oil, typically requiring no column chromatography.

Protocol B: Activation & Cyclization of 2,5-Dichloropentanamide

Use this protocol for bulk synthesis where cost is the driver.

  • Preparation: Dissolve 2,5-Dichloropentanamide (1.0 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

  • Finkelstein Activation: Add Sodium Iodide (NaI, 0.2 – 0.5 equiv) as a catalyst.

    • Mechanism:[1][2][3]

      
       displaces 
      
      
      
      to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the nitrogen.
  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Reaction: Heat to Reflux (60–80°C) for 16–24 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in DCM, wash with sodium thiosulfate (to remove iodine color) and water.

  • Result: Yields 3-chloropiperidin-2-one . Purification via recrystallization or silica chromatography is often required to remove elimination byproducts.

Strategic Recommendations

Choose 2,5-Dibromo-N-methylpentanamide when:

  • You need to synthesize N-methylated bioactive targets (e.g., specific kinase inhibitors).

  • Your synthetic route cannot tolerate high temperatures (e.g., presence of thermal-sensitive protecting groups).

  • Speed and purity are prioritized over raw material cost.

Choose 2,5-Dichloropentanamide when:

  • You require a free N-H lactam for subsequent diversity (e.g., creating a library of N-benzyl, N-allyl, and N-aryl analogs).

  • The project is at the kilogram scale, where the cost difference between Br and Cl precursors is significant.

  • You have the capability to purify product mixtures (separation of elimination byproducts).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed analysis of leaving group ability and nucleophilic substitution kinetics).

  • Couty, F., & Evano, G. (2006). "Synthesis of 2-substituted piperidines." Organic Preparations and Procedures International, 38(5), 427-465.

  • Wolfe, J. P. (2008). "Synthesis of saturated heterocycles via metal-catalyzed alkene carboamination and related processes." European Journal of Organic Chemistry, 2008(4), 571-582.

  • PubChem Compound Summary. (2025). "2,5-Dibromo-N-methylpentanamide."[4][5][6] National Center for Biotechnology Information.

Sources

Absolute Purity Validation of Halogenated Intermediates: A Guide to 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 2,5-Dibromo-N-methylpentanamide via elemental analysis Content Type: Technical Validation Guide Author Persona: Senior Application Scientist

Executive Summary: The Case for Absolute Quantification

In the synthesis of complex pharmaceutical intermediates like 2,5-Dibromo-N-methylpentanamide (


), reliance on Relative Purity methods (HPLC/UPLC) often leads to "false passes." While HPLC confirms the absence of UV-active organic impurities, it is blind to inorganic salts, trapped solvents, moisture, and silica gel residues—contaminants that can catastrophically affect downstream nucleophilic substitutions.

This guide details the validation of 2,5-Dibromo-N-methylpentanamide using Elemental Analysis (CHN Combustion) . Unlike chromatographic methods, EA provides an absolute measurement of mass fraction, serving as the ultimate gatekeeper for reagent quality in drug development workflows.

Comparative Landscape: Why EA is Non-Negotiable

For a di-bromo aliphatic amide, the analytical challenges are distinct. The molecule lacks a strong chromophore (unlike aromatics), making UV detection at standard 254 nm unreliable.

Table 1: Performance Matrix of Purity Techniques
FeatureElemental Analysis (EA) HPLC (UV/Vis) 1H NMR
Measurement Type Absolute (Mass %)Relative (Area %)Structural (Molar Ratio)
Detection Basis Combustion gases (

)
UV Absorption (Chromophores)Proton Environment
Blind Spots None (detects total mass)Inorganic salts, water, silica, non-UV impuritiesInorganic salts, overlapping solvent peaks
Halogen Sensitivity High (Requires scrubbing)N/A (unless using MS)Indirect (via chemical shift)
Suitability for

Critical (Verifies total composition)Low (Weak UV absorption of alkyl chain)Medium (Confirms structure, not bulk purity)
Diagram 1: Analytical Decision Logic

The following decision tree illustrates why EA is the "Stop/Go" gate for this specific molecule type.

PurityDecision Start Synthesized 2,5-Dibromo-N-methylpentanamide Step1 1. Structural Confirmation (NMR) Start->Step1 Decision1 Structure Correct? Step1->Decision1 Decision1->Start No (Reprocess) Step2 2. Organic Purity (HPLC-ELSD/MS) Decision1->Step2 Yes Note Note: UV is weak for this molecule. Use ELSD or MS. Step2->Note Decision2 >98% Area? Step2->Decision2 Decision2->Step2 No (Recrystallize) Step3 3. Absolute Purity (Elemental Analysis) Decision2->Step3 Yes Result Compare Found vs. Calc (Target: < 0.4% diff) Step3->Result

Caption: Analytical workflow prioritizing structural confirmation followed by absolute mass validation.

Technical Deep Dive: The Bromine Challenge

Validating


 is chemically demanding due to its high bromine content (~58.5% by weight).
The Interference Mechanism

Standard CHN analyzers combust samples at ~950–1050°C. In halogenated compounds, two critical issues arise:

  • Incomplete Combustion: Halogens can act as flame retardants, potentially causing low Carbon results.

  • Gas Interference: Bromine forms

    
     and 
    
    
    
    . If not removed, these gases interfere with the thermal conductivity detector (TCD) or IR sensors used to measure
    
    
    and
    
    
    .

The Solution: The combustion tube must be packed with specific "scrubbers"—typically Silver (Ag) wool or Tungsten Trioxide (


)—to sequester the halogens as silver bromide (

) or similar stable salts, ensuring only

,

, and

reach the detector.

Experimental Protocol: Self-Validating System

Objective: Determine mass % of C, H, N with a tolerance of


 relative to theoretical values.
A. Theoretical Calculation

First, establish the baseline for 2,5-Dibromo-N-methylpentanamide (


, MW: 272.97  g/mol ):
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
B. Instrument Setup (Dynamic Flash Combustion)
  • Carrier Gas: Helium (99.999% purity).

  • Oxidation Furnace: 1050°C.[1]

  • Reduction Furnace: 650°C (Copper).

  • Crucial Additive: Use Silver Tungstate on Magnesium Oxide or Silver Wool in the combustion tube to trap Bromine.

  • Sample Encapsulation: Tin (Sn) capsule.

C. The Workflow
  • Blank Run: Run 3 empty tin capsules to establish the baseline signal.

  • K-Factor Calibration: Run a standard (e.g., Acetanilide or Sulfanilamide) to calibrate the detector response. Note: Sulfanilamide is preferred here as it contains Sulfur, validating the "scrubbing" capacity of the system, similar to how halogens are handled.

  • Sample Weighing: Weigh 1.5–2.5 mg of the dried sample into a tin capsule using a microbalance (readability

    
     mg).
    
    • Expert Tip: Amides can be hygroscopic. Dry the sample in a vacuum desiccator over

      
       for 4 hours prior to weighing to prevent water weight from skewing the %C down.
      
  • Combustion: Inject sample. Oxygen boost is triggered.[2]

  • Data Acquisition: Record peak areas for

    
    , 
    
    
    
    , and
    
    
    .
Diagram 2: Combustion & Scrubbing Pathway

CombustionFlow Sample Sample + Tin Capsule (C6H11Br2NO) Furnace Combustion (1050°C) + O2 Injection Sample->Furnace Gases Raw Gases: CO2, H2O, NOx, Br2, HBr Furnace->Gases Scrubber Halogen Scrubber (Silver Wool/WO3) Gases->Scrubber Removes Br2 Reduction Reduction Tube (Cu) NOx -> N2 Scrubber->Reduction CO2, H2O, NOx Traps Traps/Separation (Adsorption Columns) Reduction->Traps CO2, H2O, N2 Detector TCD Detector Quantifies N2, CO2, H2O Traps->Detector

Caption: Schematic of the combustion train emphasizing the removal of Bromine interferences.

Data Interpretation & Validation Criteria

The industry standard for publication and high-grade pharmaceutical intermediates is the ACS 0.4% Rule . The "Found" value must be within


 absolute percentage points of the "Calculated" value [1].
Scenario A: The "Pass" (High Purity)
ElementCalculated %Found %Difference (

)
Status
C 26.4026.55+0.15PASS
H 4.064.10+0.04PASS
N 5.135.08-0.05PASS
Conclusion: The sample is chemically pure and free of significant solvent/inorganic contamination.
Scenario B: The "Fail" (Solvent Trap)

Hypothesis: The sample contains 5% residual Dichloromethane (DCM) by weight. | Element | Calculated % | Found % | Difference (


) | Status |
| :--- | :--- | :--- | :--- | :--- |
| C  | 26.40 | 25.10 | -1.30  | FAIL  |
| H  | 4.06 | 3.85 | -0.21 | PASS |
| N  | 5.13 | 4.80 | -0.33 | PASS |
Analysis: The Carbon value is significantly lower than theoretical. This often indicates the presence of heavy inorganic salts (which dilute the Carbon content) or solvation with a non-carbon solvent (like water), or simply poor drying. In this specific case, if DCM (

) were present, the C% would actually drop because DCM is only 14% Carbon, whereas the product is 26% Carbon.

Conclusion

For 2,5-Dibromo-N-methylpentanamide , Elemental Analysis is not just a formality; it is the only method that validates the bulk integrity of the material in the presence of heavy halogen atoms. While HPLC ensures the molecule is intact, EA ensures the bottle contains only the molecule.

Final Recommendation: Always couple EA with a Halogen-specific combustion cycle. If results consistently fail low on Carbon, check for trapped inorganic salts from the bromination step; if they fail high on Hydrogen, dry the amide aggressively to remove hygroscopic water.

References

  • ACS Reagent Chemicals . Specifications and Procedures for Reagents and Standard-Grade Reference Materials. American Chemical Society.[3]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]

  • Thermo Fisher Scientific. FlashSmart Elemental Analyzer: Operating Principles for CHNS/O.

  • Royal Society of Chemistry. Characterisation of New Compounds: Guidelines for Authors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dibromo-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,5-Dibromo-N-methylpentanamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not extensively documented, its chemical structure as a halogenated amide necessitates a cautious approach, assuming potential for skin and eye irritation, as well as toxicity upon ingestion, inhalation, or skin contact.[1][2][3]

Our protocols are designed as self-validating systems, where the "why" behind each step is as critical as the "how." This ensures that safety is not just a checklist but an integrated part of the scientific process.

The Hierarchy of Controls: Beyond PPE

Before we address personal protective equipment, it is crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which should be implemented before any handling of 2,5-Dibromo-N-methylpentanamide begins:

  • Engineering Controls: These are the most effective controls as they involve physically isolating the hazard. All work with 2,5-Dibromo-N-methylpentanamide must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Administrative Controls: These are work practices that reduce exposure. This includes minimizing the quantities of the chemical used, restricting access to the handling area, and ensuring all personnel are thoroughly trained on the specific hazards and procedures.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the correct selection and use of PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table summarizes the essential PPE for handling 2,5-Dibromo-N-methylpentanamide.

Protection Type Required Equipment Standard/Specification Rationale
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 Compliant[4][5]Protects against splashes and potential projectiles. Must be worn at all times in the laboratory.[4]
Face Shield (worn over goggles)ANSI Z87.1 CompliantRequired when handling larger volumes (>250 mL) or when there is a significant risk of splashing.[4]
Skin & Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 Compliant[5]Provides a barrier against incidental contact and small splashes. Avoid synthetic materials that can melt and adhere to skin.[5]
Chemical-Resistant GlovesConsult Manufacturer GuideNitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) are recommended. Always inspect gloves for defects before use.[4][6][7]
Long Pants and Closed-Toe ShoesN/AFull-length pants and shoes that cover the entire foot are mandatory to protect against spills.[5]
Respiratory Protection Air-Purifying Respirator (if needed)NIOSH ApprovedNot typically required when working in a functional chemical fume hood. Necessary if engineering controls are insufficient or during a large spill response.

Procedural Guide: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE Workflow

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.[8] Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps.

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your street clothes.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with 2,5-Dibromo-N-methylpentanamide, integrating safety at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS, SOPs) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste Container) B->C D 4. Don Required PPE (As per Section 3) C->D E 5. Handle Chemical Inside Fume Hood (Minimize Quantities) D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE Correctly (As per Section 3) G->H I 9. Dispose of Waste (Chemical & Contaminated PPE) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 2,5-Dibromo-N-methylpentanamide.

Spill and Disposal Protocols

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Protect: If safe to do so, wear appropriate PPE (including respiratory protection if the spill is large or outside of a fume hood).

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to local, state, and federal regulations.[2]

Waste Disposal
  • Chemical Waste: Unused 2,5-Dibromo-N-methylpentanamide and reaction waste must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and absorbent materials, must be disposed of as solid hazardous waste.[8] Do not discard these items in the regular trash.

By adhering to these rigorous, well-reasoned protocols, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • PubChem. 2,5-Dibromo-N-methylpentanamide. National Center for Biotechnology Information. [Link]

  • Chemstream. Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. 2,5-Dibromo-N-(phenylmethyl)pentanamide - Hazard. CompTox Chemicals Dashboard. [Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. Flame Resistant PPE. [Link]

  • William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.